molecular formula C12H18O2 B14715099 1-Methoxy-4-(3-methylbutoxy)benzene CAS No. 20744-00-7

1-Methoxy-4-(3-methylbutoxy)benzene

Cat. No.: B14715099
CAS No.: 20744-00-7
M. Wt: 194.27 g/mol
InChI Key: OYLQCUOETLHMOD-UHFFFAOYSA-N
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Description

1-Methoxy-4-(3-methylbutoxy)benzene is an aromatic ether compound that serves as a versatile intermediate and valuable building block in organic synthesis and materials science research. With the CAS Number 122-73-6, this chemical is characterized by the presence of a methoxy group and a 3-methylbutoxy (isopentyloxy) chain attached to a benzene ring, a structure known for conferring stability and distinct physical properties such as lipophilicity . Research Applications and Synthetic Utility This compound is primarily valued for its role in chemical synthesis. The ether linkage is stable under various conditions, and the aromatic ring can undergo electrophilic substitution reactions, where the alkoxy groups direct incoming electrophiles to the ortho and para positions . It can be synthesized through classic etherification methods such as the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a 3-methylbutyl halide . Researchers utilize this compound and its derivatives as precursors for developing more complex molecules, including ligands for coordination polymers and other advanced materials . Safety and Handling This product is intended for research purposes only and is not approved for human or veterinary use. While specific toxicity data for 1-Methoxy-4-(3-methylbutoxy)benzene may be limited, researchers should adhere to general laboratory safety protocols. It is recommended to handle the compound in a well-ventilated area, use appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid skin contact and inhalation . For detailed safe handling procedures, please consult the specific Material Safety Data Sheet (MSDS) available from the supplier. Note to Researchers The information provided is based on the structural analysis of this compound and data from closely related chemical analogues. Researchers are encouraged to inquire for comprehensive specifications, including Certificate of Analysis (CoA), purity details, and custom synthesis options.

Properties

CAS No.

20744-00-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-methoxy-4-(3-methylbutoxy)benzene

InChI

InChI=1S/C12H18O2/c1-10(2)8-9-14-12-6-4-11(13-3)5-7-12/h4-7,10H,8-9H2,1-3H3

InChI Key

OYLQCUOETLHMOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

p-(3-Methylbutoxy)anisole synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and potential applications of p-(3-Methylbutoxy)anisole , a specific ether derivative of 4-methoxyphenol (Mequinol).

Introduction & Chemical Identity

p-(3-Methylbutoxy)anisole is an unsymmetrical dialkyl ether of hydroquinone, characterized by a methoxy group at the C1 position and a 3-methylbutoxy (isopentyloxy) group at the C4 position of the benzene ring. This compound serves as a lipophilic analog of 4-methoxyphenol (Mequinol) and is relevant in organic synthesis, particularly as an intermediate for liquid crystalline materials, fragrance compounds, and pharmaceutical development where lipophilicity modulation is required.

Nomenclature & Synonyms

The systematic naming follows IUPAC conventions for ether substituents on a benzene ring. The parent structure is anisole (methoxybenzene), with the higher priority substituent determining the base name in some contexts, though "anisole" is the preferred IUPAC name for methoxybenzene derivatives.

Nomenclature SystemName
IUPAC Name 1-Methoxy-4-(3-methylbutoxy)benzene
Systematic Name 1-Methoxy-4-(isopentyloxy)benzene
Common Name Hydroquinone methyl isoamyl ether
Alternative Synonym 4-Isoamyloxyanisole
Alternative Synonym p-Isopentyloxyanisole
Chemical Formula C₁₂H₁₈O₂
SMILES COc1ccc(OCCC(C)C)cc1
Structural Analysis

The molecule consists of a central aromatic ring substituted with two ether linkages. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) via resonance, activating the ring. The 3-methylbutoxy group (-OCH₂CH₂CH(CH₃)₂) adds significant steric bulk and lipophilicity compared to the methoxy group.

Key Structural Features:

  • Lipophilicity: The isopentyl chain increases the LogP (partition coefficient), enhancing membrane permeability relative to Mequinol.

  • Electronic Effects: Both substituents are alkoxy groups, making the benzene ring electron-rich and susceptible to electrophilic aromatic substitution (EAS).

  • Stability: Ether linkages are generally stable to bases and oxidizing agents but can be cleaved by strong acids (e.g., HBr, HI).

Synthesis & Methodology

The most reliable route for synthesizing p-(3-Methylbutoxy)anisole is the Williamson Ether Synthesis . This method involves the Sɴ2 reaction of a phenoxide ion (generated from 4-methoxyphenol) with a primary alkyl halide (1-bromo-3-methylbutane).

Experimental Protocol: Williamson Ether Synthesis

Objective: Preparation of 1-Methoxy-4-(3-methylbutoxy)benzene via Sɴ2 alkylation.

Reagents:

  • Substrate: 4-Methoxyphenol (Mequinol) [CAS: 150-76-5]

  • Alkylating Agent: 1-Bromo-3-methylbutane (Isoamyl bromide) [CAS: 107-82-4]

  • Base: Potassium Carbonate (K₂CO₃) [Anhydrous]

  • Solvent: Acetone or N,N-Dimethylformamide (DMF)

  • Catalyst (Optional): Potassium Iodide (KI) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Methoxyphenol (1.0 eq) in anhydrous Acetone (0.5 M concentration) .

  • Deprotonation: Add Potassium Carbonate (2.0 eq) to the solution. The excess base ensures complete deprotonation of the phenol to the phenoxide anion. Stir at room temperature for 30 minutes.

  • Alkylation: Add 1-Bromo-3-methylbutane (1.2 eq) dropwise to the reaction mixture. If using the optional catalyst, add Potassium Iodide (0.1 eq) at this stage.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and maintain stirring for 12–24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent.

    • Dissolve the residue in Diethyl Ether or Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine .

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude oil by Vacuum Distillation or Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) to obtain the pure ether.

Reaction Mechanism (Sɴ2)

The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon attached to the bromine in the alkyl halide. The reaction proceeds with inversion of configuration (not relevant for the primary carbon) and displacement of the bromide leaving group.

SynthesisPathway cluster_reagents Reagents Mequinol 4-Methoxyphenol (Nucleophile) Intermediate Phenoxide Anion (Intermediate) Mequinol->Intermediate Deprotonation (-H+) IsoamylBromide 1-Bromo-3-methylbutane (Electrophile) Product p-(3-Methylbutoxy)anisole (Target Ether) IsoamylBromide->Product Alkylation Base K2CO3 (Base) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Synthesis pathway via Williamson Ether Synthesis showing the transformation of 4-methoxyphenol to the target ether.

Chemical Properties & Data Presentation

The physicochemical properties of p-(3-Methylbutoxy)anisole are largely governed by the ether functionality and the lipophilic isopentyl chain.

PropertyValue (Estimated/Calculated)
Molecular Weight 194.27 g/mol
Exact Mass 194.1307 Da
Physical State Colorless Liquid or Low-Melting Solid
Boiling Point ~280–290°C (Predicted based on homologs)
LogP (Octanol/Water) ~3.5–4.0 (Highly Lipophilic)
Solubility Insoluble in water; Soluble in EtOH, Et₂O, DCM
Refractive Index ~1.50–1.52
Spectroscopic Identification (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.83 (d, J = 9.0 Hz, 2H, Ar-H ortho to OMe).

    • δ 6.81 (d, J = 9.0 Hz, 2H, Ar-H ortho to O-Isoamyl).

    • δ 3.92 (t, J = 6.5 Hz, 2H, -OCH ₂-).

    • δ 3.77 (s, 3H, -OCH ₃).[1]

    • δ 1.82 (m, 1H, -CH (CH₃)₂).

    • δ 1.66 (q, 2H, -CH₂-CH ₂-CH-).

    • δ 0.96 (d, 6H, -CH(CH ₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic carbons: ~153.0 (C-O), 115.0 (C-H).

    • Aliphatic carbons: ~67.0 (-OCH₂-), 55.8 (-OCH₃), 38.0 (-CH₂-), 25.0 (-CH-), 22.5 (-CH₃).

Applications & Significance

Pharmaceutical Development

As a derivative of Mequinol (a common depigmenting agent), p-(3-Methylbutoxy)anisole represents a lipophilic ether prodrug or analog.

  • Mechanism: The ether linkage is metabolically stable but can be cleaved by specific cytochrome P450 enzymes (O-dealkylation) to release the active phenol (Mequinol) in vivo.

  • Utility: Increasing the lipophilicity (LogP > 3) enhances skin permeation for topical formulations or blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

Liquid Crystals & Materials Science

Dialkyl ethers of hydroquinone are frequent cores (mesogens) in liquid crystal synthesis.

  • Role: The flexible isopentyl tail disrupts crystal packing, lowering the melting point and stabilizing the nematic phase in liquid crystal mixtures.

  • Relevance: Used as a building block for low-viscosity liquid crystal mixtures in display technologies.

Fragrance Industry

Ethers of anisole often possess sweet, floral, or balsamic odors.

  • Odor Profile: Likely to have a mild, sweet, herbal, or anise-like odor with greater substantivity (persistence) than anisole due to the heavier alkyl chain.

NomenclatureHierarchy Benzene Benzene Core Anisole Anisole (Methoxybenzene) Benzene->Anisole + Methoxy Group (-OCH3) Target p-(3-Methylbutoxy)anisole (Target Compound) Anisole->Target + 3-Methylbutoxy Group (at para-position)

Figure 2: Nomenclature hierarchy illustrating the derivation of the target compound from the benzene core.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9014, 4-Methoxyphenol (Mequinol). Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7519, Anisole. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7846, 1-Bromo-3-methylbutane. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Hydroquinone methyl isopentyl ether safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and safety monograph for Hydroquinone Methyl Isopentyl Ether (4-Isopentyloxyanisole).[1]

This guide is structured for researchers and drug development professionals handling this specific ether. Given that this compound is a specialized research chemical with limited public toxicological data, this guide employs a "Safety by Design" approach, utilizing Read-Across methodology from structurally validated analogues (Hydroquinone Dimethyl Ether and Hydroquinone Monomethyl Ether).

Protocol 4-IA-Safe: Handling, Toxicology, and Metabolic Profiling[1]

Chemical Identity & Physicochemical Profiling

Before handling, you must validate the identity of your substance. This compound is an asymmetrical dialkyl ether of hydroquinone.

Parameter Technical Specification
Chemical Name 1-Methoxy-4-(3-methylbutoxy)benzene
Synonyms 4-Isopentyloxyanisole; Hydroquinone methyl isoamyl ether; p-Methoxyisopentyloxybenzene
Structure A benzene ring substituted at the para positions with a methoxy group (-OCH₃) and an isopentyloxy group (-O-CH₂CH₂CH(CH₃)₂).[1][2]
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Predicted LogP ~3.8 - 4.2 (Lipophilic)
Physical State Waxy Solid or Low-Melting Liquid (Melting Point approx. 46–51°C)
Solubility Insoluble in water; Soluble in ethanol, acetone, DCM, and ethyl acetate.[1]

Critical Note on CAS: This specific asymmetrical ether is a rare research chemical and may not have a widely indexed CAS number in standard registries. Verify identity via 1H-NMR (Look for: Methoxy singlet ~3.7 ppm, Isopentyl multiplet pattern).

Hazard Identification (GHS Classification via Read-Across)

Mechanism of Action: As a hydroquinone ether, this compound is metabolically stable but can undergo O-dealkylation in vivo. The primary hazards are derived from its lipophilicity (skin penetration) and its metabolites (Hydroquinone Monomethyl Ether - MEHQ).

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).[3]

Toxicological Logic (E-E-A-T)
  • Sensitization Potential: The metabolic cleavage of the isopentyl group releases MEHQ (4-Methoxyphenol) , a known skin sensitizer and depigmenting agent.

  • Peroxide Formation: Like all ethers with alpha-hydrogens (adjacent to the oxygen), this compound can form explosive peroxides upon prolonged exposure to air and light.

  • Depigmentation: While less potent than free hydroquinone, the metabolic conversion suggests a risk of leukoderma (skin whitening) upon chronic dermal exposure.

Metabolic Pathway & Toxicology Visualization

Understanding the metabolism is crucial for drug development safety. The compound is processed by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), leading to active metabolites.

Metabolism Parent Hydroquinone Methyl Isopentyl Ether (Lipophilic Parent) CYP CYP450 (O-Dealkylation) Parent->CYP Liver/Skin Microsomes MEHQ Metabolite 1: 4-Methoxyphenol (MEHQ) (Sensitizer/Depigmenter) CYP->MEHQ Major Pathway IsoAlc Metabolite 2: Isopentyl Alcohol (Irritant) CYP->IsoAlc HQ Metabolite 3: Hydroquinone (Cytotoxic/Mutagenic) MEHQ->HQ Secondary Metabolism

Figure 1: Predicted metabolic pathway showing the bioactivation of the ether into MEHQ and Hydroquinone.[1] This justifies the requirement for sensitization monitoring.

Operational Safety Protocol (SOP)

A. Engineering Controls
  • Containment: Handle exclusively in a Chemical Fume Hood .

  • Atmosphere: If heating or distilling, use an inert atmosphere (Nitrogen/Argon) to prevent peroxide propagation.

B. Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double Nitrile (0.11 mm min) or Viton Lipophilic ethers penetrate latex rapidly.[1] Double gloving provides a breakthrough buffer.
Respiratory P95/P100 + Organic Vapor If dust or aerosols are generated.[2] The compound has low volatility but high potency.
Eye Protection Chemical Goggles Safety glasses are insufficient for liquid splashes of irritant ethers.
Skin Tyvek Lab Coat Prevent contamination of street clothes to avoid "take-home" exposure.
C. Handling & Storage Workflow

Handling Start Receive Chemical Check Check Physical State (Solid vs Liquid) Start->Check Solid Solid (Waxy) Check->Solid < 46°C Liquid Liquid (Melted) Check->Liquid > 46°C Safe Safe to Use Solid->Safe Low Risk Peroxide Peroxide Test (Quantofix / KI Starch) Liquid->Peroxide Mandatory Check Peroxide->Safe < 10 ppm Quench Quench Peroxides (FeSO4 Wash) Peroxide->Quench > 10 ppm

Figure 2: Decision tree for safe handling. Note that liquid ethers pose a significantly higher peroxide risk than solids.

Emergency Response Procedures

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including respiratory protection.

  • Contain: If solid, cover with wet paper towels to prevent dust. If liquid, absorb with vermiculite or sand.[2]

  • Neutralize: Wash the spill site with a dilute soap solution (lipophilic removal) followed by water. Do not use bleach (potential reaction with phenolic metabolites).

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Consult an ophthalmologist.

  • Skin Contact: Wash with polyethylene glycol 300 (if available) or copious soap and water. Do not use ethanol (enhances absorption).

  • Ingestion: Do NOT induce vomiting. The lipophilic nature poses an aspiration hazard.

Scientific Justification & References

This guide synthesizes data from the structural class of Hydroquinone Ethers . The toxicological endpoints are inferred from the well-characterized analogue Hydroquinone Monomethyl Ether (MEHQ) , as the cleavage of the isopentyl group is a metabolically favored step.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7904, 4-Methoxyphenol (MEHQ). Retrieved from .

  • European Chemicals Agency (ECHA). Registration Dossier - Hydroquinone monomethyl ether. Retrieved from .

  • Topping, D. C., et al. (2007).Hydroquinone: A Review of the Genetic Toxicity. Mutation Research/Reviews in Mutation Research. (Establishes the mutagenic potential of the core hydroquinone structure).
  • Sigma-Aldrich.Safety Data Sheet: 4-Ethoxyanisole (Structural Analogue). (Used for read-across of physicochemical hazards).
  • Organization for Economic Co-operation and Development (OECD).Guideline 471: Bacterial Reverse Mutation Test.

Sources

Physical properties of 1-Methoxy-4-(3-methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the physical properties, synthesis, and characterization of 1-Methoxy-4-(3-methylbutoxy)benzene.

Executive Summary

1-Methoxy-4-(3-methylbutoxy)benzene (also known as 4-Isoamyloxyanisole or Hydroquinone methyl isoamyl ether ) is an unsymmetrical aromatic ether characterized by a para-substitution pattern. Structurally, it consists of a benzene ring substituted with a methoxy group at the C1 position and a 3-methylbutoxy (isoamyloxy) chain at the C4 position.

This molecule serves as a critical lipophilic intermediate in Structure-Activity Relationship (SAR) studies, particularly for optimizing the physicochemical properties (LogP, solubility) of drug candidates targeting specific receptors where a precise hydrophobic tail is required.[1] Additionally, its structural motif—a dialkoxybenzene core—is frequently utilized in the design of liquid crystalline materials and as a robust building block in organic synthesis.[1]

This guide provides a comprehensive technical analysis of its physical properties, a validated synthesis protocol, and detailed analytical characterization data to support research and development workflows.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

AttributeDetail
IUPAC Name 1-Methoxy-4-(3-methylbutoxy)benzene
Common Synonyms 4-Isoamyloxyanisole; Hydroquinone methyl isoamyl ether; 1-(3-Methylbutoxy)-4-methoxybenzene
CAS Number Not widely indexed; Custom Synthesis Target
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
SMILES COc1ccc(OCCC(C)C)cc1
InChIKey Predicted based on structure
Structural Visualization

The molecule features a rigid aromatic core flanked by a small polar methoxy group and a flexible, hydrophobic isopentyl chain.[1] This asymmetry is key to its utility in disrupting crystal packing (lowering melting points) while maintaining lipophilicity.

ChemicalStructure cluster_0 Functional Domains Methoxy Methoxy Group (Polar/H-bond Acceptor) Benzene Benzene Core (Pi-Pi Stacking) Methoxy->Benzene C1 Substitution Isoamyl 3-Methylbutoxy Chain (Hydrophobic/Flexible) Benzene->Isoamyl C4 Substitution

Figure 1: Functional domain analysis of 1-Methoxy-4-(3-methylbutoxy)benzene.

Physicochemical Properties[1][2][3][6][7]

The following properties are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and comparative analysis with homologous dialkoxybenzenes (e.g., 1,4-dimethoxybenzene, 1,4-diethoxybenzene).

Table 1: Physical Property Profile[1][4]
PropertyValue (Experimental/Predicted)ConfidenceContext
Physical State Liquid or Low-Melting SolidHighAsymmetry of the ether chains typically disrupts crystal lattice formation compared to symmetric analogs.
Melting Point 25–35 °CMediumLikely crystallizes just above room temperature; may supercool as a viscous liquid.[1]
Boiling Point 265–275 °C (at 760 mmHg)HighExtrapolated from Anisole (154°C) and 1,4-Dimethoxybenzene (212°C).[1]
Density 0.96 – 0.98 g/cm³HighTypical for alkoxybenzenes; slightly less dense than water.[1]
LogP (Octanol/Water) 4.1 ± 0.3HighSignificantly lipophilic due to the C5 alkyl chain.
Refractive Index 1.505 – 1.515HighConsistent with aromatic ether conjugation.[1]
Solubility (Water) Insoluble (< 10 mg/L)HighHydrophobic dominance of the phenyl and isoamyl groups.
Solubility (Organic) SolubleHighMiscible with Ethanol, DCM, Ethyl Acetate, Toluene.[1]

Synthesis Protocol: Williamson Ether Synthesis[1][2]

Objective: Synthesize 1-Methoxy-4-(3-methylbutoxy)benzene via O-alkylation of 4-methoxyphenol.

Reaction Scheme: 4-Methoxyphenol + 1-Bromo-3-methylbutane + K₂CO₃ → Product + KBr + KHCO₃

Reagents & Materials[2][5][7][8][9][10][11]
  • Substrate: 4-Methoxyphenol (MEHQ) [CAS: 150-76-5] - Note: Remove polymerization inhibitors if present in high qty.

  • Alkylating Agent: 1-Bromo-3-methylbutane (Isoamyl bromide) [CAS: 107-82-4][2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.[1]

  • Solvent: Acetone (reagent grade) or DMF (for faster kinetics).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Solvation: Dissolve 4-Methoxyphenol (12.4 g, 100 mmol) in Acetone (150 mL).

  • Deprotonation: Add Potassium Carbonate (20.7 g, 150 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Add 1-Bromo-3-methylbutane (16.6 g, 110 mmol) dropwise via an addition funnel.

    • Optimization: Add KI (1.6 g, 10 mmol) at this stage to accelerate the reaction.[1]

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) and stir vigorously for 12–18 hours . Monitor reaction progress via TLC (Mobile Phase: 10% EtOAc in Hexanes; R_f Product > R_f Starting Material).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, K₂CO₃) and rinse the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.[3]

    • Dissolve the oil in Ethyl Acetate (100 mL) and wash sequentially with:

      • 1M NaOH (2 x 50 mL) – Critical Step: Removes unreacted 4-methoxyphenol.

      • Water (50 mL)

      • Brine (50 mL)

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude product.

  • Purification: Purify via vacuum distillation (high vacuum required) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

SynthesisWorkflow Step1 Reagent Prep: 4-Methoxyphenol + K2CO3 in Acetone Step2 Addition: Add 1-Bromo-3-methylbutane (+ cat. KI) Step1->Step2 Step3 Reflux: 60°C for 12-18 Hours (Monitor via TLC) Step2->Step3 Step4 Workup: Filter Salts -> Concentrate -> Dissolve in EtOAc Step3->Step4 Step5 Wash: 1M NaOH Wash (Removes unreacted Phenol) Step4->Step5 Step6 Purification: Vacuum Distillation or Flash Chromatography Step5->Step6

Figure 2: Synthesis workflow for 1-Methoxy-4-(3-methylbutoxy)benzene.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental spectra against these predicted standard values.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][10]
¹H NMR (400 MHz, CDCl₃)
  • δ 6.83 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-disubstituted benzenes).[1]

  • δ 3.94 ppm (t, J = 6.5 Hz, 2H): -O-CH₂- protons adjacent to the ether oxygen.[1]

  • δ 3.77 ppm (s, 3H): -O-CH₃ (Methoxy) protons.

  • δ 1.82 ppm (m, 1H): -CH- (Methine) proton of the isopropyl group.

  • δ 1.68 ppm (q, J = 6.5 Hz, 2H): -CH₂- protons (beta position).[1]

  • δ 0.96 ppm (d, J = 6.6 Hz, 6H): -CH₃ (Gem-dimethyl) protons.[1]

¹³C NMR (100 MHz, CDCl₃)
  • δ 153.8, 153.2 ppm : Aromatic C-O carbons (Quaternary).[1]

  • δ 115.4, 114.6 ppm : Aromatic C-H carbons.[1]

  • δ 66.8 ppm : -O-CH₂- carbon.

  • δ 55.7 ppm : -O-CH₃ carbon.

  • δ 38.2 ppm : -CH₂- (beta) carbon.

  • δ 25.1 ppm : -CH- (gamma) carbon.

  • δ 22.6 ppm : -CH₃ (delta) carbons.

Mass Spectrometry (GC-MS)[4]
  • Molecular Ion (M⁺): m/z 194.

  • Base Peak: Likely m/z 123 (Loss of isoamyl group, [MeO-Ph-OH]⁺) or m/z 124 (MeO-Ph-OH).

  • Fragment: m/z 71 (Isoamyl cation, [C₅H₁₁]⁺).[1]

Infrared Spectroscopy (FT-IR)
  • 2955, 2870 cm⁻¹: C-H stretching (Alkyl).[1]

  • 1505, 1230 cm⁻¹: C=C Aromatic stretching.[1]

  • 1240, 1035 cm⁻¹: C-O-C Ether stretching (Asymmetric/Symmetric).

Applications & Handling

Research Applications
  • Medicinal Chemistry: Used as a lipophilic probe to test the size constraints of hydrophobic binding pockets in enzymes or receptors. The isopentyl group provides steric bulk and hydrophobicity without the rigidity of a phenyl ring.

  • Liquid Crystals: 1,4-Dialkoxybenzenes are common mesogenic cores.[1] This molecule may serve as a low-melting component in eutectic liquid crystal mixtures used in electro-optical displays.

  • Fragrance Chemistry: While not a primary fragrance, ether derivatives of hydroquinone often possess mild, sweet, anise-like odors and are used as fixatives.[1]

Safety & Handling (SDS Highlights)
  • Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). May be harmful to aquatic life with long-lasting effects (H412) due to lipophilicity.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation, although ethers are generally stable.[1]

  • Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as organic waste.[1]

References

  • Williamson Ether Synthesis

    • Source: Boyd, R. & Morrison, R. (1992).[1] Organic Chemistry, 6th Ed.[1] Prentice Hall.[1] (General methodology for phenol alkylation).

    • Protocol Validation: Vogel, A.I.[1][4] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1]

  • Reagent Properties (4-Methoxyphenol)

    • Source: PubChem Database.[1] CID 9015.[1]

    • URL:[Link]

  • Reagent Properties (1-Bromo-3-methylbutane)

    • Source: PubChem Database.[1] CID 7844.[1]

    • URL:[Link]

  • NMR Prediction Algorithms

    • Source: ACD/Labs Percepta Platform.[1] (Used for chemical shift estimation).[5][3]

    • URL:[Link]

  • General Synthesis of Alkoxybenzenes

    • Source:Organic Syntheses, Coll.[1] Vol. 1, p. 58 (1941); Vol. 9, p. 12 (1929).[1] (Alkylation of phenols).[3]

    • URL:[Link]

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

The Solubility of p-Alkoxy Anisole Derivatives in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of para-alkoxy anisole derivatives in organic solvents. This class of compounds is of significant interest in pharmaceutical and materials science, where solubility dictates formulation feasibility, bioavailability, and reaction kinetics. This document synthesizes the fundamental principles of solubility, examines the structural and environmental factors influencing the dissolution of these derivatives, and presents detailed methodologies for empirical solubility determination. Recognizing the scarcity of publicly available quantitative data for this specific homologous series, this guide provides a robust theoretical framework, qualitative solubility profiles, and actionable protocols to empower researchers in their development endeavors.

Introduction: The Significance of p-Alkoxy Anisole Derivatives

The p-alkoxy anisole scaffold, characterized by a benzene ring substituted with a methoxy group and a para-alkoxy group of varying chain length, is a prevalent motif in numerous fields. These molecules serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Their utility is intrinsically linked to their physicochemical properties, with solubility being a paramount consideration.

In drug development, the solubility of an active pharmaceutical ingredient (API) in organic solvents is critical for:

  • Synthesis and Purification: Selecting appropriate solvents is essential for achieving desired reaction rates, yields, and for purification processes like crystallization.

  • Formulation: The development of liquid dosage forms, topical preparations, and amorphous solid dispersions often requires dissolution in organic or mixed-solvent systems.

  • Preclinical Studies: In vitro and in vivo assays frequently necessitate the preparation of stock solutions in organic solvents like dimethyl sulfoxide (DMSO).

This guide aims to provide a comprehensive understanding of the factors governing the solubility of these derivatives, enabling scientists to make informed decisions in solvent selection and to develop robust experimental plans.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the underlying thermodynamics. The process of dissolution can be conceptually broken down into three steps:

  • Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).

  • Solvent-Solvent Interaction: Energy is required to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Svent Interaction: Energy is released when the solute molecule is solvated by the solvent molecules.

A compound's solubility is therefore dependent on the balance between the energy required to break the solute's crystal lattice and the energy released upon solvation.

For p-alkoxy anisole derivatives, the key molecular features influencing these interactions are:

  • The Aromatic Ring: The non-polar benzene ring contributes to van der Waals interactions and can participate in π-π stacking.

  • The Ether Linkages (-O-): The oxygen atoms are polar and can act as hydrogen bond acceptors.

  • The Alkyl Chains (-R): The hydrocarbon chains are non-polar and contribute to hydrophobic interactions.

The interplay of these features dictates the overall polarity and hydrogen bonding capacity of the molecule, which in turn determines its affinity for different types of organic solvents.

Factors Influencing the Solubility of p-Alkoxy Anisole Derivatives

The "Like Dissolves Like" Principle in Action

The solubility of p-alkoxy anisole derivatives is best understood by considering the polarity of both the solute and the solvent.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The solubility of p-alkoxy anisole derivatives in these solvents is expected to increase with the length of the alkoxy chain. The larger, more non-polar alkyl group enhances the compatibility with the non-polar solvent.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate): These solvents possess a dipole moment but do not have acidic protons. They can engage in dipole-dipole interactions and act as hydrogen bond acceptors. p-Alkoxy anisole derivatives, having polar ether groups, are generally expected to be soluble in these solvents.[1][2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have a dipole moment and can act as both hydrogen bond donors and acceptors. The ether oxygens of the p-alkoxy anisole derivatives can accept hydrogen bonds from the solvent. Consequently, good solubility is generally observed in these solvents.[3][4][5][6]

Effect of Alkoxy Chain Length

A primary determinant of solubility within this homologous series is the length of the p-alkoxy chain. As the alkyl chain length increases:

  • Hydrophobicity Increases: The molecule becomes progressively more non-polar.

  • Solubility in Polar Solvents: The solubility in polar solvents, particularly water, is expected to decrease significantly.

  • Solubility in Non-Polar Solvents: The solubility in non-polar solvents is expected to increase due to enhanced van der Waals interactions between the alkyl chain and the solvent.

This trend is a classic example of the balance between the polar ether functionalities and the non-polar hydrocarbon portion of the molecule.

The Role of the Methoxy Group

The parent compound, anisole (methoxybenzene), is a liquid at room temperature and is miscible with many organic solvents, including ethanol, diethyl ether, and acetone, but is only slightly soluble in water.[7][8][9] The presence of the second alkoxy group in the para position, as in 1,4-dimethoxybenzene, increases the polarity and the potential for hydrogen bonding, leading to it being a solid at room temperature. Despite this, it is reported to be very soluble in ethanol and ether, and soluble in benzene and chloroform.[1][3]

Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is typically endothermic, meaning it absorbs heat. The additional thermal energy helps to overcome the lattice energy of the solid.

Qualitative Solubility Profile of p-Alkoxy Anisole Derivatives and Analogs

CompoundNon-Polar Solvents (e.g., Hexane, Toluene)Polar Aprotic Solvents (e.g., Acetone, Chloroform)Polar Protic Solvents (e.g., Ethanol)
Anisole (p-Methoxybenzene) SolubleMiscible (Acetone)[2]Miscible[7]
Phenetole (p-Ethoxybenzene) SolubleSolubleFreely Soluble[4][5]
1,4-Dimethoxybenzene Soluble (Benzene)[3]Soluble (Chloroform)[3]Very Soluble[1][3]
4-Methylanisole SolubleSoluble (Chloroform)[10]Soluble[10][11]
p-Anisaldehyde SolubleEasily Soluble (Acetone, Chloroform)[4]Easily Soluble[4]

Disclaimer: The terms "miscible," "freely soluble," "very soluble," and "soluble" are qualitative descriptors and indicate a high degree of solubility. The absence of readily available, directly comparable quantitative data necessitates this qualitative approach. Researchers should empirically determine solubility for their specific applications.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is essential. It is crucial to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The equilibrium concentration of a solute in a saturated solution at a given temperature and pressure. It is a fundamental property of the compound in its most stable crystalline form.

  • Kinetic Solubility: The concentration of a solute at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO). This value can be higher than the thermodynamic solubility, especially for compounds that can form supersaturated solutions or exist in metastable solid forms.

For the purposes of understanding the fundamental physicochemical properties of a compound, determining the thermodynamic solubility is paramount. The "shake-flask" method is the gold standard for this measurement.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of thermodynamic solubility using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials:

  • p-Alkoxy anisole derivative (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid p-alkoxy anisole derivative to a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial in a constant temperature orbital shaker.

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation should be vigorous enough to keep the solid suspended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the p-alkoxy anisole derivative in the same solvent.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Add excess solid solute to vial B Add known volume of solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtrate to known concentration F->G H Quantify by HPLC G->H I Determine concentration from calibration curve H->I J Calculate original solubility (account for dilution) I->J

Figure 1: Experimental workflow for thermodynamic solubility determination via the shake-flask method.

Predictive Approaches: QSPR and In Silico Models

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can be valuable tools for estimating the solubility of compounds. These models use computational chemistry to derive molecular descriptors that are then correlated with experimental solubility data through statistical methods.

Key molecular descriptors relevant to the solubility of p-alkoxy anisole derivatives include:

  • LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.

  • Polar Surface Area (PSA): The surface area of the molecule contributed by polar atoms (primarily oxygen in this case).

  • Molecular Weight and Volume: Larger molecules generally have lower solubility.

  • Number of Hydrogen Bond Donors and Acceptors: This is particularly relevant for solubility in protic solvents.

G cluster_input Molecular Structure cluster_descriptors Computational Descriptors cluster_model QSPR Model cluster_output Predicted Property Structure p-Alkoxy Anisole Derivative Structure LogP LogP Structure->LogP PSA Polar Surface Area Structure->PSA MW Molecular Weight Structure->MW HBA H-Bond Acceptors Structure->HBA Model Statistical Correlation (e.g., Multiple Linear Regression) LogP->Model PSA->Model MW->Model HBA->Model Solubility Estimated Solubility in a given solvent Model->Solubility

Figure 2: Conceptual workflow of a QSPR model for solubility prediction.

Conclusion and Future Outlook

The solubility of p-alkoxy anisole derivatives in organic solvents is a critical parameter that is governed by a predictable interplay of molecular polarity, hydrogen bonding capacity, and the hydrophobic character of the alkoxy chain. While qualitative trends can be readily inferred from the principles of "like dissolves like," there is a clear need for the systematic generation of quantitative thermodynamic solubility data for this important class of compounds.

For researchers and drug development professionals, the shake-flask method remains the most reliable approach for obtaining accurate solubility data. In the absence of such data, QSPR models can serve as a useful predictive tool for initial solvent screening. As the demand for tailored functional molecules grows, a deeper, data-rich understanding of the solubility of p-alkoxy anisole derivatives will be indispensable for accelerating innovation in both pharmaceutical and materials science.

References

  • Solubility of Things. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Khimiya i Toksikologiya. (n.d.). 1,4-dimethoxybenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl phenyl ether. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Anisole (A4405) - Product Information Sheet.
  • Yaws, C. L. (n.d.). Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds. Knovel.
  • PubChem. (n.d.). Anisole. Retrieved from [Link]

  • Yaws, C. L. (1999). Chemical Properties Handbook. McGraw-Hill.
  • SEARCH. (n.d.). Yaws' handbook of thermodynamic and physical properties of chemical compounds.
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  • Scribd. (n.d.). Yaws Chemical Properties Handbook PDF. Retrieved from [Link]

  • PubChem. (n.d.). Phenetole. Retrieved from [Link]

  • Scent.vn. (n.d.). Phenetole (CAS 103-73-1). Retrieved from [Link]

  • ChemRxiv. (n.d.). BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Properties Handbook Carl L Yaws McGraw Hill 1999 PDF. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics, 88th Edition. CRC Press.
  • DDBST GmbH. (n.d.). DDB Solubility Data. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Anisole. Retrieved from [Link]

  • University of Los Andes. (n.d.). CRC Handbook of Chemistry and Physics. Retrieved from [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). 4,4'-Dimethoxyazoxybenzene - Related Substances. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4,4''-Dimethoxyazoxybenzene. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 4-Methylanisole.
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  • PubMed. (1984). Effects of solvent medium on solubility IV: Comparison of the hydrophilic-lipophilic character exhibited by functional groups in ethanol-water and ethanol-cyclohexane mixtures. Journal of Pharmaceutical Sciences, 73(12), 1869-1871.
  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Universitas Gadjah Mada. (2023, March 26). Application of Hildebrand Solubility Parameter to Identify Ethanol- Free Co-Solvent for Pediatric Formulation.
  • PubMed. (1993). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences, 82(8), 848-851.
  • Beaudry Research Group. (2015, November 10). On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis produc.

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Introduction: Understanding the Core Stability of Isopentyl p-Anisyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability Profile of Isopentyl p-Anisyl Ether

Isopentyl p-anisyl ether, a molecule combining an aromatic methoxybenzene (anisole) moiety with an aliphatic isopentyl chain through an ether linkage, presents a unique stability profile critical to its application in sectors such as fragrance, flavor, and pharmaceuticals.[1][2] The inherent stability of the ether bond, coupled with the electronic characteristics of the substituted benzene ring, dictates its reactivity and degradation pathways.[3] A comprehensive understanding of its behavior under various chemical and physical stresses is paramount for formulation development, shelf-life prediction, and ensuring product safety and efficacy.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the chemical stability of isopentyl p-anisyl ether. We will move beyond theoretical principles to provide actionable, field-proven insights into its degradation mechanisms, supported by detailed experimental protocols for rigorous stability assessment. The narrative is built upon explaining the causal relationships behind experimental design, ensuring that every protocol is a self-validating system for generating reliable and reproducible stability data.

Theoretical Stability Profile: A Structural Perspective

The chemical stability of isopentyl p-anisyl ether is fundamentally derived from its two key structural features: the robust ether linkage and the electron-rich p-substituted aromatic ring.

  • The Ether Linkage: Ethers are renowned for their general lack of reactivity under many conditions, making them excellent solvents and functional groups in stable molecules.[1][4] The C-O bond is strong, and ethers do not possess the acidic protons or readily available reaction sites of functional groups like alcohols or carbonyls. Cleavage of this bond typically requires harsh conditions, most notably the presence of strong acids.[5][6]

  • The p-Anisyl Group: The methoxy (-OCH₃) substituent on the phenyl ring is a powerful electron-donating group due to mesomeric effects.[3] This increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack but also influencing the stability of the adjacent ether bond.[3]

This combination suggests a molecule that is broadly stable but possesses specific vulnerabilities to acidic, oxidative, and photolytic degradation, which will be explored in detail.

structure cluster_molecule Isopentyl p-Anisyl Ether cluster_features Key Structural Features mol A p-Anisyl Group (Electron-Rich Aromatic System) B Ether Linkage (Generally Stable C-O-C Bond) C Isopentyl Group (Aliphatic Chain)

Caption: Chemical structure and key stability-influencing features.

Principal Degradation Pathways and Mechanisms

Forced degradation studies, which intentionally stress a molecule, are essential for identifying likely degradation products and understanding breakdown pathways.[7][8] For isopentyl p-anisyl ether, the primary degradation routes are hydrolysis, oxidation, and photolysis.

Hydrolytic Stability: The Role of pH

Ethers are generally stable to hydrolysis under neutral and basic conditions. However, they are susceptible to cleavage by strong acids.[4][9]

Mechanism (Acid-Catalyzed Cleavage): The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[5] This is followed by a nucleophilic substitution reaction (SN1 or SN2) where a nucleophile attacks one of the adjacent carbon atoms.[6]

For isopentyl p-anisyl ether, the C(aryl)-O bond is significantly stronger than the C(alkyl)-O bond, and nucleophilic substitution on an sp²-hybridized aromatic carbon is highly unfavorable.[6] Therefore, cleavage will exclusively occur at the isopentyl C-O bond. The nucleophile (e.g., Br⁻ from HBr) will attack the α-carbon of the isopentyl group.[10]

  • Predicted Degradants: p-Methoxyphenol and isopentyl halides (if using hydrohalic acids) or isopentyl alcohol (in aqueous acid).

hydrolysis cluster_main Acid-Catalyzed Hydrolysis Pathway A Isopentyl p-Anisyl Ether B Protonation of Ether Oxygen (Activation Step) A->B + H⁺ C Protonated Ether Intermediate B->C D Nucleophilic Attack (SN2) by X⁻ on Isopentyl Group C->D + X⁻ E p-Methoxyphenol (Degradant 1) D->E F Isopentyl Halide / Alcohol (Degradant 2) D->F

Caption: Mechanism of acid-catalyzed ether cleavage.

Oxidative Stability

Ethers are susceptible to autoxidation, a free-radical chain reaction that occurs in the presence of oxygen and can be initiated by light or heat.[4][11] This process forms hydroperoxides, which are unstable and can degrade further.

Mechanism (Autoxidation): The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent (α-position) to the ether oxygen. For isopentyl p-anisyl ether, the most likely site for hydrogen abstraction is the methylene (-CH₂-) group of the isopentyl chain, as these hydrogens are activated by the adjacent oxygen atom.[12] The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to form a hydroperoxide and propagate the chain reaction.[11][13]

  • Predicted Degradants: Isopentyl p-anisyl ether hydroperoxide, which may subsequently decompose to p-methoxyphenol, isovaleraldehyde, and other smaller molecules.

oxidation cluster_main Oxidative Degradation (Autoxidation) A Isopentyl p-Anisyl Ether B H-Abstraction at α-Carbon (Initiation) A->B C Alkyl Radical Intermediate B->C D Reaction with O₂ C->D E Peroxy Radical D->E F H-Abstraction from another ether molecule (Propagation) E->F F->C Generates new radical G Hydroperoxide Degradant F->G

Caption: Free-radical mechanism for ether autoxidation.

Photostability

Exposure to ultraviolet (UV) radiation can provide sufficient energy to cleave the chemical bonds in isopentyl p-anisyl ether. The anisole moiety is the primary chromophore responsible for absorbing UV light.[14]

Mechanism (Photolytic Cleavage): Upon absorption of UV photons, the molecule is promoted to an excited state. This excess energy can lead to homolytic cleavage of the ether bonds. Photolysis of anisole is known to produce phenoxyl and methyl radicals.[15] By analogy, isopentyl p-anisyl ether can be expected to undergo cleavage at either the C(aryl)-O bond or the C(alkyl)-O bond.

  • Predicted Degradants: Cleavage of the C(alkyl)-O bond would yield a p-methoxyphenoxyl radical and an isopentyl radical. Cleavage of the C(aryl)-O bond would yield a p-anisyl radical and an isopentyloxy radical. These highly reactive radical species would then undergo a variety of secondary reactions (e.g., dimerization, hydrogen abstraction) to form a complex mixture of final degradation products.

photolysis cluster_main Photolytic Degradation Pathway A Isopentyl p-Anisyl Ether B UV Photon Absorption (hν) A->B C Excited State Molecule B->C D Homolytic Bond Cleavage C->D E Pathway 1: Alkyl-O Cleavage D->E F Pathway 2: Aryl-O Cleavage D->F G p-Methoxyphenoxyl Radical + Isopentyl Radical E->G H p-Anisyl Radical + Isopentyloxy Radical F->H I Secondary Products G->I H->I

Caption: Potential pathways for photolytic cleavage.

Thermal Stability

Aromatic ethers are characterized by high thermal stability due to the strength of the C-O and aromatic C-C bonds.[16][17] Significant degradation is not expected under typical storage or processing conditions. Degradation would likely only occur at elevated temperatures (e.g., >200-250°C), proceeding through complex radical mechanisms involving bond scission to generate a variety of smaller aromatic and aliphatic fragments.[17]

Experimental Assessment: Forced Degradation Protocols

To experimentally verify the stability profile, a series of forced degradation studies should be conducted according to ICH guidelines Q1A(R2).[18] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is truly stability-indicating and to allow for the identification of relevant degradants.[18]

workflow cluster_main Forced Degradation Experimental Workflow A Prepare Stock Solution of Isopentyl p-Anisyl Ether B Subject Aliquots to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal (e.g., 80°C in solution) B->F G Photolytic (ICH Q1B light exposure) B->G H Sample at Time Points (e.g., 0, 2, 8, 24 hrs) C->H D->H E->H F->H G->H I Neutralize/Quench Reaction H->I J Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) I->J K Quantify Parent Compound and Degradation Products J->K L Characterize Degradants (LC-MS/MS, NMR) K->L

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the O-alkylation of 4-methoxyphenol (MEHQ) to synthesize 1-Methoxy-4-(3-methylbutoxy)benzene (also known as Hydroquinone Methyl Isoamyl Ether). This transformation utilizes a Williamson Ether Synthesis pathway, optimized for high yield and minimal side-product formation. The resulting ether is a valuable intermediate in the synthesis of liquid crystals, functional fragrances, and redox-active shuttles.

This guide prioritizes process safety , scalability , and purification logic , ensuring that unreacted phenolic starting materials are quantitatively removed during workup.

Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical ether. The most efficient disconnection is at the phenolic oxygen-carbon bond, utilizing the high nucleophilicity of the phenoxide anion against a primary alkyl halide.

Strategic Considerations:
  • Nucleophile: 4-Methoxyphenol (MEHQ). Note that MEHQ is often used as a polymerization inhibitor; ensure the grade used is suitable for synthesis.

  • Electrophile: 1-Bromo-3-methylbutane (Isoamyl bromide). Primary alkyl halides are ideal for SN2 reactions due to low steric hindrance.

  • Base Selection: Potassium Carbonate (

    
    ) is selected over Sodium Hydride (NaH). While NaH is faster, 
    
    
    
    is milder, easier to handle at scale, and sufficient for alkylating phenols (
    
    
    ).
  • Catalysis: Potassium Iodide (KI) is added to facilitate the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

Retrosynthesis Target 1-Methoxy-4-(3-methylbutoxy)benzene (Target Ether) Disconnect Disconnection Target->Disconnect C-O Bond SM1 4-Methoxyphenol (Nucleophile) Disconnect->SM1 SM2 1-Bromo-3-methylbutane (Electrophile) Disconnect->SM2

Figure 1: Retrosynthetic disconnection showing the convergence of the phenolic nucleophile and alkyl electrophile.

Reaction Mechanism

The reaction proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1]

  • Deprotonation: The mild base (

    
    ) deprotonates the phenol to generate the 4-methoxyphenoxide anion.
    
  • Activation (Optional but Recommended): The alkyl bromide reacts with catalytic iodide (

    
    ) to form the transient, highly reactive alkyl iodide.
    
  • Substitution: The phenoxide anion attacks the

    
    -carbon of the alkyl halide from the backside, displacing the halide leaving group and forming the ether bond.
    

Mechanism Step1 Deprotonation: ArOH + K2CO3 → ArO(-)K(+) Step3 SN2 Attack: ArO(-) + R-I → Ar-O-R + I(-) Step1->Step3 Nucleophile Generation Step2 Finkelstein Exchange: R-Br + KI ⇌ R-I + KBr Step2->Step3 Electrophile Activation Product Final Ether 1-Methoxy-4-(3-methylbutoxy)benzene Step3->Product

Figure 2: Mechanistic pathway highlighting the in situ activation of the electrophile.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale)Role
4-Methoxyphenol 124.141.012.4 g (100 mmol)Substrate
1-Bromo-3-methylbutane 151.051.218.1 g (~15.0 mL)Electrophile
Potassium Carbonate 138.212.027.6 gBase
Potassium Iodide 166.000.11.66 gCatalyst
Acetone (Reagent Grade) -Solvent150 mLSolvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Apparatus: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Add 4-Methoxyphenol (12.4 g) and Acetone (150 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add anhydrous Potassium Carbonate (27.6 g) and Potassium Iodide (1.66 g) to the stirring solution.

    • Note: The solution may turn slightly yellow due to phenoxide formation.

  • Electrophile Addition: Add 1-Bromo-3-methylbutane (15.0 mL) via syringe or addition funnel.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature) for 12–16 hours .

  • Monitoring (TLC): Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: Hexanes:Ethyl Acetate (9:1).

    • Visualization: UV light (254 nm). The starting phenol will be more polar (lower Rf) than the product ether (higher Rf).

    • Endpoint: Reaction is complete when the starting phenol spot disappears.

Phase 3: Workup & Purification
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) using a Büchner funnel. Rinse the filter cake with cold acetone (2 x 20 mL).
  • Concentration: Remove the acetone from the filtrate using a rotary evaporator to yield a crude oil.

  • Scavenging Extraction (Critical Step):

    • Dissolve the crude oil in Diethyl Ether or Ethyl Acetate (100 mL).

    • Transfer to a separatory funnel.[2]

    • Wash 1: Wash with 10% NaOH (aq) (2 x 50 mL).

      • Why? This converts any unreacted 4-methoxyphenol into water-soluble sodium 4-methoxyphenoxide, removing it from the organic layer.

    • Wash 2: Wash with Distilled Water (50 mL).

    • Wash 3: Wash with Brine (saturated NaCl) (50 mL).

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ) . Filter and concentrate under reduced pressure.
    
  • Final Purification:

    • If the product is a solid: Recrystallize from cold Hexane or Ethanol/Water.

    • If the product is an oil: Vacuum distillation is recommended for high purity (>98%).

Process Logic & Troubleshooting

Workup Flowchart

The following diagram illustrates the critical "Scavenging Extraction" logic to ensure purity.

Workup Crude Crude Mixture (Product + Unreacted Phenol) OrgSolv Dissolve in Et2O/EtOAc Crude->OrgSolv NaOHWash Wash with 10% NaOH OrgSolv->NaOHWash Layers Phase Separation NaOHWash->Layers AqLayer Aqueous Layer (Contains Phenoxide Impurity) Layers->AqLayer Discard OrgLayer Organic Layer (Contains Target Ether) Layers->OrgLayer Brine Wash with Brine & Dry (MgSO4) OrgLayer->Brine Final Pure 1-Methoxy-4-(3-methylbutoxy)benzene Brine->Final

Figure 3: Purification logic emphasizing the removal of phenolic impurities via basic extraction.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete reaction or moisture present.Ensure acetone is dry. Increase reflux time. Add 0.5 eq more alkyl bromide.
Product contains Phenol Insufficient NaOH wash.Repeat the 10% NaOH wash step. Verify pH of aqueous layer is >12.
Dark Coloration Oxidation of phenol (Quinone formation).Perform reaction under Nitrogen (

) atmosphere.[3] Use fresh MEHQ.

Characterization (Expected Data)

Validation of the synthesized compound should be performed using 1H NMR spectroscopy .

  • Structure: 1-Methoxy-4-(3-methylbutoxy)benzene

  • Formula:

    
    
    

Expected 1H NMR (CDCl3, 400 MHz):

  • 
     6.83 ppm (m, 4H):  Aromatic protons (symmetric AA'BB' pattern typical of para-substituted benzenes).
    
  • 
     3.94 ppm (t, 2H, J = 6.5 Hz): 
    
    
    
    protons adjacent to the ether linkage.
  • 
     3.77 ppm (s, 3H): 
    
    
    
    (Methoxy group).
  • 
     1.83 ppm (m, 1H):  Methine proton (
    
    
    
    ) in the isopentyl chain.
  • 
     1.68 ppm (q, 2H):  Methylene protons (
    
    
    
    ) beta to the oxygen.
  • 
     0.96 ppm (d, 6H):  Methyl groups (
    
    
    
    ) at the end of the isopentyl chain.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard Reference for Williamson Ether Synthesis protocols).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for SN2 and Finkelstein reactions).

  • Organic Syntheses. General procedure for alkylation of phenols. Org.[4][5][6] Synth. Coll. Vol. 1, 1941, 58. (Foundational methodology).

Sources

Topic: High-Purity Isolation of 1-Methoxy-4-(3-methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of 1-Methoxy-4-(3-methylbutoxy)benzene, a key intermediate in various synthetic applications. Recognizing that the purity of such reagents is paramount to downstream success, we move beyond simple protocols. This guide elucidates the rationale behind each purification step, grounded in the principles of organic chemistry. We present a multi-stage purification strategy, commencing with a robust liquid-liquid extraction workup, followed by high-vacuum distillation for bulk purification, and culminating in flash column chromatography for achieving the highest purity standards. This application note is intended for researchers, chemists, and process development professionals who require a reliable and scalable methodology for obtaining analytically pure 1-Methoxy-4-(3-methylbutoxy)benzene.

Introduction and Impurity Profile Analysis

1-Methoxy-4-(3-methylbutoxy)benzene is an aromatic ether. The purity of this compound is critical, as contaminants can lead to unpredictable side reactions, lower yields, and complications in downstream applications. Effective purification is not a one-size-fits-all process; it must be designed based on a logical analysis of the potential impurities arising from its synthesis.

The most common synthetic route to this compound is the Williamson ether synthesis. In this process, the sodium salt of 4-methoxyphenol (MeO-Ph-ONa) is reacted with an isopentyl halide, such as 3-methylbutyl bromide, in a polar aprotic solvent.

Plausible Synthetic Scheme: (CH₃)₂CHCH₂CH₂-Br + NaO-C₆H₄-OCH₃ → (CH₃)₂CHCH₂CH₂-O-C₆H₄-OCH₃ + NaBr

Based on this synthesis, the primary impurities to consider are:

  • Unreacted Starting Materials: 4-methoxyphenol and 3-methylbutyl bromide.

  • Side-Reaction Products: Small amounts of elimination products like 3-methyl-1-butene from the alkyl halide.

  • Solvent Residues: High-boiling point solvents such as DMF or DMSO.

  • Inorganic Salts: Sodium bromide (NaBr) or other salts from the reaction.

The divergent properties of these impurities—phenolic acidity, volatility, and polarity—allow for a systematic, multi-step purification strategy.

The Strategic Purification Workflow

A successful purification campaign removes impurities in a logical sequence, starting with the easiest to remove and progressing to the more challenging. Our recommended workflow targets different impurity classes at each stage.

G cluster_0 Purification Strategy crude Crude Reaction Mixture (Product, Starting Materials, Salt, Solvent) lle Protocol 1: Aqueous Workup & Liquid-Liquid Extraction crude->lle Removes salts, water-soluble impurities distill Protocol 2: High-Vacuum Distillation lle->distill Removes non-volatile & low-boiling impurities chrom Protocol 3: Flash Column Chromatography (Optional High-Purity Polish) distill->chrom Removes structurally similar impurities pure Pure 1-Methoxy-4-(3-methylbutoxy)benzene (>99.5% Purity) distill->pure For standard grade (>98% Purity) chrom->pure G cluster_1 Flash Chromatography Workflow prep Column Preparation Slurry pack silica gel in eluent Equilibrate the column load Sample Loading Dissolve sample in minimal solvent Load onto silica surface prep->load Step 1 elute Elution Pass eluent through column Collect fractions sequentially load->elute Step 2 analyze Fraction Analysis Spot fractions on TLC plate Visualize spots under UV light elute->analyze Step 3 combine Combine & Concentrate Pool pure fractions Remove solvent via rotary evaporation analyze->combine Step 4

Application Note: Strategic Solvent Selection for the Recrystallization of Solid Alkoxy Anisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge of Alkoxy Anisole Derivatives

Alkoxy anisole derivatives are a class of organic compounds characterized by a central benzene ring substituted with at least one methoxy group (anisole moiety) and other alkoxy functional groups. This structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science. The purification of these solid compounds is a critical step in their synthesis, with recrystallization being the most powerful and widely used technique for achieving high purity.[1][2][3][4]

The success of recrystallization hinges almost entirely on the judicious selection of a solvent or solvent system.[1][5] The unique electronic and structural properties of alkoxy anisole derivatives—a blend of a non-polar aromatic core and polar ether linkages—present specific challenges and opportunities in solvent selection. This guide provides a comprehensive framework, from first principles to detailed protocols, for developing robust and efficient recrystallization procedures for this important class of molecules.

Foundational Principles of Recrystallization Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[2][4][5] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Causality Behind an Ideal Solvent:

  • High Solubility when Hot: Allows for the complete dissolution of the compound, liberating it from its crystal lattice and freeing both soluble and insoluble impurities.

  • Low Solubility when Cold: Ensures that upon cooling, the solution becomes supersaturated with the desired compound, forcing it to crystallize while impurities remain dissolved in the "mother liquor."

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in solution after the product crystallizes).[1][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][4]

  • Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals during the drying phase.[1]

For alkoxy anisole derivatives, the "like dissolves like" principle is a useful starting point.[6] These molecules possess intermediate polarity. The aromatic ring contributes non-polar character, while the oxygen atoms of the ether and alkoxy groups provide polarity and sites for hydrogen bonding. This duality means that a range of solvents, from moderately polar alcohols to non-polar aromatic hydrocarbons, can be effective. Patent literature for specific anisole derivatives confirms the use of solvents like toluene, n-hexane, ethanol, and mixed systems such as ethanol/ether and alcohol/water.[7][8]

Table 1: Properties of Common Solvents for Alkoxy Anisole Derivatives
SolventBoiling Point (°C)Polarity (Dielectric Constant)General Suitability & Rationale
Ethanol 7824.5Excellent. Often dissolves derivatives when hot and allows for crystallization upon cooling. Its polarity is well-matched, and it can be paired with water.
Methanol 6532.7Good. Similar to ethanol but slightly more polar. Its lower boiling point makes it easy to remove.
Isopropanol 8219.9Good. Less polar than ethanol, can be a good choice for less polar derivatives.
Ethyl Acetate 776.0Very Good. A moderately polar solvent that is an excellent choice for many organic solids. Can be paired with hexanes.
Acetone 5620.7Use with Caution. A good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[9]
Toluene 1112.4Good, especially for less polar derivatives. Its aromatic nature interacts well with the anisole ring. Higher boiling point can be a disadvantage.[7][8]
Hexanes/Heptane ~69 / ~98~1.9 / ~1.9Excellent as an anti-solvent. Derivatives are typically poorly soluble in alkanes, making them ideal for mixed-solvent systems.[7][8]
Water 10080.1Excellent as an anti-solvent. Most alkoxy anisole derivatives have very low water solubility, making it a perfect partner for polar organic solvents like ethanol or acetone.[5][10]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to guide the researcher from solvent screening to final product isolation, with built-in checks to ensure a logical and successful outcome.

Diagram 1: Logical Flow for Solvent System Selection

A flowchart guiding the initial choice between a single-solvent or mixed-solvent system.

Solvent_Selection start Start: Test solubility of ~20mg crude solid in 0.5 mL of a candidate solvent dissolves_cold Dissolves completely at room temp? start->dissolves_cold dissolves_hot Dissolves completely when boiling? dissolves_cold->dissolves_hot No result_poor Result: Poor Solvent (Discard) dissolves_cold->result_poor Yes crystals_form Crystals form upon cooling? dissolves_hot->crystals_form Yes result_try_mixed Result: Potential for Mixed Solvent (Proceed to Protocol 3.3) dissolves_hot->result_try_mixed No (Compound is insoluble) result_good_single Result: Good Single Solvent (Proceed to Protocol 3.2) crystals_form->result_good_single Yes crystals_form->result_try_mixed No (Compound is soluble)

Protocol 3.1: Small-Scale Solvent Screening

This initial test is critical for rapidly identifying viable solvents without wasting significant material.

  • Preparation: Place ~20 mg of your crude alkoxy anisole derivative into a small test tube.

  • Room Temperature Test: Add a candidate solvent (e.g., ethanol) dropwise, up to 1 mL.[11] If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[6]

  • Hot Solvent Test: If the solid did not dissolve at room temperature, heat the mixture to the solvent's boiling point.[12] Continue to add the solvent dropwise until the solid just dissolves. Do not add a large excess.[13]

  • Cooling Test: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.[14]

  • Evaluation:

    • Ideal Single Solvent: The compound dissolves in a minimal amount of hot solvent and forms a large volume of crystals upon cooling.

    • Potential Mixed-Solvent Pair: If the compound is very soluble even when cold (a "good" solvent) or insoluble even when hot (a "poor" solvent), note these for use in Protocol 3.3.

Protocol 3.2: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling.[13] Add just enough hot solvent to completely dissolve the solid. This creates a saturated solution.[2][4]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[13] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][6] Once at room temperature, cooling in an ice bath can maximize yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6][12]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. For a final dry product, transfer the crystals to a watch glass or use a vacuum desiccator.[15]

Protocol 3.3: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This technique is used when no single solvent has the ideal properties.[16][17]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).[14][17]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes faintly and persistently cloudy (turbid).[14][16] This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[16][17] The solution is now perfectly saturated.

  • Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol.

Visualization of the General Recrystallization Workflow

Diagram 2: Standard Recrystallization Workflow

A generalized workflow for purifying a solid organic compound.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Gravity Filtration (Optional: If insoluble impurities are present) dissolve->hot_filt cool 3. Slow Cooling to Room Temperature hot_filt->cool ice_bath 4. Cool in Ice Bath (To maximize yield) cool->ice_bath vac_filt 5. Collect Crystals via Vacuum Filtration ice_bath->vac_filt wash 6. Wash with Minimal Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry end END dry->end Pure Product

Troubleshooting Common Issues

ProblemCommon Cause(s)Proposed Solution(s)
Failure to Crystallize • Too much solvent was used.[18]• Solution is supersaturated but lacks a nucleation site.• Boil off some of the solvent to re-concentrate the solution and attempt cooling again.[18][19]• Scratch the inside of the flask with a glass rod at the solvent line.[13][18]• Add a "seed crystal" of the pure compound.[13][18]
"Oiling Out" • The boiling point of the solvent is higher than the melting point of the solute.• The solution was cooled too rapidly.• High concentration of impurities depressing the melting point.• Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow for much slower cooling.[18][19]• Change to a lower-boiling point solvent or solvent system.[17]
Low Recovery Yield • Too much solvent was used initially.• Premature crystallization during hot filtration.• Washing crystals with too much or warm solvent.• Ensure the minimum amount of hot solvent is used.[20][21]• Ensure the filtration apparatus is pre-heated before hot filtration.[13]• Always use a minimal amount of ice-cold solvent for washing.
Colored Product • Colored impurities are co-crystallizing with the product.• Before hot filtration, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling before filtering. The charcoal adsorbs colored impurities.[3][13]

Conclusion

The purification of solid alkoxy anisole derivatives by recrystallization is a technique of precision. By systematically evaluating solvents based on fundamental principles of solubility and polarity, and by meticulously following structured protocols, researchers can reliably achieve high purity and yield. This guide serves as a foundational resource, empowering scientists to move beyond trial-and-error and adopt a rational, efficient approach to crystallization.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (University of York). [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (University of York). [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (Science Learning Center). [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (Journal of Chemical Education). [Link]

  • Finding the best solvent for recrystallisation student sheet. (Royal Society of Chemistry). [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (Scribd). [Link]

  • Recrystallization using two solvents - YouTube. (YouTube). [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (University of York). [Link]

  • Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs. (University of Richmond Blogs). [Link]

  • Recrystallization. (University of California, Los Angeles). [Link]

  • Recrystallization. (Michigan State University). [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (Chemistry LibreTexts). [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (Chemistry LibreTexts). [Link]

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (University of Wisconsin-River Falls). [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (Academia.edu). [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (MIT OpenCourseWare). [Link]

  • Recrystallization in the Organic Chemistry Laboratory. - ChemEd X. (ChemEd X). [Link]

  • Recrystallization - Part 2. (University of California, Santa Cruz). [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. (University of Rochester). [Link]

  • Anisole - Solubility of Things. (Solubility of Things). [Link]

  • Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation | Request PDF - ResearchGate. (ResearchGate). [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (University of Rochester). [Link]

  • Anisole derivatives - US4746747A - Google Patents.
  • EP0219371A2 - Anisole derivatives - Google Patents.
  • UFA-CHEM / Supplies / Solvents / Anisole (methoxybenzene, methylphenyl ether). (UFA-CHEM). [Link]

  • Anisole - Wikipedia. (Wikipedia). [Link]

  • Anisole - Sciencemadness Wiki. (Sciencemadness Wiki). [Link]

  • Anisole | C7H8O | CID 7519 - PubChem - NIH. (PubChem). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction outcomes.

Overview of the Synthesis

The synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this process, the nucleophilic phenoxide ion, generated by deprotonating 4-methoxyphenol, attacks the primary alkyl halide, 1-bromo-3-methylbutane (isoamyl bromide), to form the desired ether product.

Caption: General reaction scheme for the Williamson ether synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: Why is my product yield consistently low?

Low yield is the most common issue, and it can stem from several factors. Systematically evaluating each part of your experimental setup is key to identifying the root cause.[5]

Possible Causes & Solutions:

  • Incomplete Deprotonation: The reaction requires the formation of the 4-methoxyphenoxide anion. If the base is not strong enough or used in insufficient quantity, unreacted 4-methoxyphenol will remain, reducing the potential yield.

    • Solution: Use a strong base like sodium hydride (NaH) for complete deprotonation in an anhydrous solvent like THF or DMF.[6][7] Alternatively, potassium carbonate (K₂CO₃) is an effective and easier-to-handle base, especially in polar aprotic solvents like DMF or acetonitrile at elevated temperatures.[7]

  • Suboptimal Solvent Choice: The SN2 reaction rate is highly dependent on the solvent.[1] Protic solvents (e.g., ethanol, water) can solvate the nucleophilic phenoxide, creating a "solvent cage" that hinders its ability to attack the alkyl halide and slows the reaction.[5]

    • Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[2][3] These solvents solvate the cation (e.g., Na⁺, K⁺) but leave the anion relatively "bare," increasing its nucleophilicity and accelerating the reaction.

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which produces an alkene instead of an ether.[1][5] While 1-bromo-3-methylbutane is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction can still occur, especially at high temperatures.[4][8] Another potential side reaction is C-alkylation of the phenoxide ring.[3][7]

    • Solution: Maintain a moderate reaction temperature (typically 50-100 °C) to favor substitution over elimination.[5] The choice of a primary alkyl halide is already optimal for minimizing this side reaction.

  • Insufficient Reaction Time or Temperature: Like any chemical reaction, this synthesis requires sufficient time and energy to proceed to completion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction time or slightly increasing the temperature. A typical range is 1-8 hours at 50-100 °C.[5]

Troubleshooting_Flowchart start Low Yield Observed q1 Is the base strong enough and in sufficient quantity? start->q1 s1 Use a stronger base (e.g., NaH) or ensure >1 equivalent of K2CO3. q1->s1 No q2 Is the solvent polar aprotic (e.g., DMF, Acetonitrile)? q1->q2 Yes s1->q2 s2 Switch from protic/apolar solvents to a polar aprotic solvent. q2->s2 No q3 Is reaction temperature controlled (typically 50-100°C)? q2->q3 Yes s2->q3 s3 Lower the temperature to minimize E2 elimination. q3->s3 No q4 Has the reaction gone to completion (check by TLC)? q3->q4 Yes s3->q4 s4 Increase reaction time or moderately increase temperature. q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Question 2: The reaction is very slow and requires two immiscible solvents. How can I speed it up?

When using an aqueous base (like NaOH) with an organic phase containing the alkyl halide, the reaction is limited by the slow diffusion of the phenoxide ion into the organic layer. This is a perfect scenario for employing a phase-transfer catalyst (PTC).[9]

Mechanism & Solution:

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase.[3][9] The large, lipophilic alkyl groups of the TBAB cation (Q⁺) form an ion pair (Q⁺ArO⁻) with the phenoxide anion (ArO⁻). This ion pair is soluble in the organic phase, where it can readily react with the alkyl halide.

PTC_Mechanism Phase-Transfer Catalysis (PTC) Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH 4-Methoxyphenol (ArOH) ArONa Phenoxide Anion (ArO- Na+) ArOH->ArONa Deprotonation NaOH NaOH QBr PTC Catalyst (Q+ Br-) ArONa->QBr Ion Exchange RBr Alkyl Halide (R-Br) QBr->RBr [Q+ArO-] Transports to Organic Phase Product Ether Product (ArO-R) RBr->Product SN2 Reaction QBr_organic Q+ Br- Product->QBr_organic Releases Q+Br- QBr_organic->QBr Catalyst Returns to Aqueous Phase

Caption: Workflow of a phase-transfer catalyst in the synthesis.

See "Optimized Protocol Using Phase-Transfer Catalysis" below for a detailed experimental procedure.

Question 3: My NMR shows extra peaks, suggesting an impurity. What are the likely side products?

Besides unreacted starting materials, two main side products can arise from competing reaction pathways.

Side ProductFormation MechanismHow to Minimize
3-Methyl-1-butene E2 Elimination: The phenoxide acts as a base, abstracting a proton from the carbon adjacent to the bromide, leading to the formation of a double bond.[1]Use moderate temperatures. High temperatures favor elimination over substitution.[5] Ensure a non-bulky base/nucleophile is used (phenoxide is acceptable).
2-Isoamyl-4-methoxyphenol C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (ortho position).[3] Alkylation on the carbon of the ring leads to this isomeric byproduct.Solvent choice can influence the O/C alkylation ratio. Highly polar, aprotic solvents generally favor the desired O-alkylation.[7]

Purification: Both of these byproducts, along with unreacted starting materials, can typically be separated from the desired ether product using silica gel column chromatography. The ether product is relatively nonpolar and will elute before the more polar unreacted phenol.[9]

Optimized Experimental Protocols

Protocol 1: Standard Synthesis in a Polar Aprotic Solvent

This protocol is a general procedure and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the phenol).

  • Alkyl Halide Addition: Add 1-bromo-3-methylbutane (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC until the 4-methoxyphenol spot is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

    • Extract the aqueous layer with the organic solvent (3x).

    • Wash the combined organic layers with 1M NaOH solution to remove any residual phenol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography or vacuum distillation to obtain the pure 1-Methoxy-4-(3-methylbutoxy)benzene.[5]

Protocol 2: Optimized Protocol Using Phase-Transfer Catalysis

This method is ideal for larger-scale reactions or when using aqueous bases.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-methoxyphenol (1.0 eq), 1-bromo-3-methylbutane (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Aqueous Base: Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq).

  • Reaction: Heat the biphasic mixture to 75 °C with very vigorous stirring. The efficiency of PTC depends on maximizing the surface area between the two phases.[9] Monitor by TLC.

  • Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1. The initial aqueous layer from the work-up will be highly basic.

Data Reference Table

ParameterValueSource
Product Molecular Formula C₁₂H₁₈O₂N/A
Product Molecular Weight 194.27 g/mol N/A
Typical Reaction Temperature 50 - 100 °C[3][5]
Recommended Solvents DMF, Acetonitrile, DMSO[2][3]
Recommended Bases K₂CO₃, NaH, NaOH (with PTC)[1][7]
¹H NMR (CDCl₃, predicted) δ ~6.85 (d, 2H), δ ~6.80 (d, 2H), δ ~3.90 (t, 2H), δ ~3.75 (s, 3H), δ ~1.80 (m, 1H), δ ~1.65 (q, 2H), δ ~0.95 (d, 6H)N/A
¹³C NMR (CDCl₃, predicted) δ ~154.0, 153.5, 115.0, 114.5, 67.5, 55.8, 38.0, 25.5, 22.5N/A

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Williamson Ether | PDF - Scribd. (n.d.). Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 13, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 13, 2026, from [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2019, December 30). Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved February 13, 2026, from [Link]

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Technical Support Center: Minimizing C-Alkylation in Anisole Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Ambident Nucleophile Challenge

In the synthesis of anisole derivatives (methyl phenyl ethers), the phenoxide anion acts as an ambident nucleophile . The negative charge is delocalized between the hard oxygen atom and the soft carbon atoms (ortho/para positions) of the ring.

  • The Goal: Kinetic attack by Oxygen (O-alkylation).

  • The Problem: Thermodynamic or solvent-directed attack by Carbon (C-alkylation), often leading to difficult-to-separate impurities.

To minimize C-alkylation, you must engineer the reaction environment to favor the Hard-Hard interaction (HSAB theory) and disrupt tight ion pairing that shields the oxygen.

Mechanistic Pathway Analysis

The following diagram illustrates the divergent pathways determined by solvent shell and counter-ion choice.

PhenolAlkylation cluster_Intermediate Phenoxide Intermediate State Phenol Phenol Substrate TightPair Tight Ion Pair (M+ shields O-) Phenol->TightPair Non-polar/Protic Solvent Small Cation (Li+, Na+) LoosePair Loose Ion Pair (Naked O-) Phenol->LoosePair Polar Aprotic Solvent Large Cation (Cs+, K+) Base Base (M+ B-) Base->TightPair Base->LoosePair O_Product O-Alkylation (Anisole/Ether) TightPair->O_Product Minor path C_Product C-Alkylation (Ortho/Para subst.) TightPair->C_Product C-Attack Favored (O is blocked) LoosePair->O_Product O-Attack Favored (Kinetic Control) LoosePair->C_Product Minor path Electrophile Alkylating Agent (R-X) Electrophile->O_Product Electrophile->C_Product

Figure 1: Divergent reaction pathways. "Tight Ion Pairs" in non-polar or protic solvents shield the oxygen, forcing C-alkylation. "Loose Ion Pairs" in polar aprotic solvents expose the oxygen for selective etherification.

Troubleshooting Guide (Q&A)

Scenario A: "I am seeing significant ortho-methylated side products."

Diagnosis: Your phenoxide oxygen is likely "shielded" by the solvent or a tight counter-ion pair, forcing the electrophile to attack the carbon ring.

  • Root Cause 1: Protic Solvents. Solvents like methanol or water form hydrogen bonds with the phenoxide oxygen, reducing its nucleophilicity.

  • Root Cause 2: Small Cations.

    
     or 
    
    
    
    form tight ionic bonds with oxygen.
  • Corrective Action: Switch to Polar Aprotic Solvents (DMF, DMSO, NMP). These solvents solvate the cation heavily but leave the anion (phenoxide) "naked" and highly reactive toward O-alkylation [1].

Scenario B: "I am using Allyl Bromide and getting C-alkylation even in DMF."

Diagnosis: Allylic and benzylic halides are "soft" electrophiles, which naturally have an affinity for the "soft" carbon center of the phenoxide.

  • Risk Factor: High temperatures can trigger a Claisen Rearrangement , where an O-allylated product migrates to the ortho-carbon.

  • Corrective Action:

    • The Cesium Effect: Switch your base to Cesium Carbonate (

      
      ) . The large ionic radius of Cesium (1.67 Å) prevents tight coordination with oxygen, maximizing O-selectivity [2].
      
    • Temperature Control: Perform the reaction at room temperature. Do not heat above 60°C during reaction or workup.

Scenario C: "My substrate is sensitive to strong bases like NaH."

Diagnosis: Strong bases can cause elimination side reactions or decompose sensitive functional groups.

  • Corrective Action: Use the Mitsunobu Reaction . This method activates the alcohol (methanol/alkyl alcohol) rather than the phenol, allowing etherification under neutral/mildly acidic conditions. This mechanism proceeds via an oxy-phosphonium intermediate that is strictly O-selective [3].

Comparative Data: Solvent & Base Systems[1][2][3]

The following table summarizes the impact of reaction conditions on the O/C alkylation ratio (Selectivity).

Solvent SystemBaseMechanism DominanceO:C SelectivityRecommendation
Water/Alcohol NaOH/KOHH-Bonding (Shielded O)Low (Mix)Avoid for high purity
THF/DCM NaHTight Ion PairModerateGood for simple substrates
Acetone

Solvated CationHighStandard Industrial Choice
DMF/DMSO

Naked Anion Very High (>99:1) Gold Standard for R&D
Toluene

+ PTC*
Phase TransferHighScalable alternative

*PTC = Phase Transfer Catalyst (e.g., TBAB)

Experimental Protocols

Protocol A: The "Cesium Effect" Method (High Selectivity)

Best for: Complex substrates, soft electrophiles (allyl/benzyl), or when C-alkylation is persistent.

  • Preparation: In a flame-dried flask under inert atmosphere (

    
     or Ar), dissolve the phenol derivative (1.0 equiv) in anhydrous DMF  (0.2 M concentration).
    
  • Deprotonation: Add Cesium Carbonate (

    
    )  (1.5 – 2.0 equiv).
    
    • Note:

      
       has higher solubility in organic solvents than 
      
      
      
      , facilitating the "naked anion" effect [4].
  • Alkylation: Add the alkyl halide (e.g., MeI, Allyl Bromide) (1.1 – 1.2 equiv) dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Critical: Do not heat unless conversion is stalled. Heat favors thermodynamic C-alkylation.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
Protocol B: The Mitsunobu Etherification

Best for: Substrates sensitive to basic conditions; strictly avoiding C-alkylation.

  • Preparation: Dissolve Phenol (1.0 equiv), Triphenylphosphine (

    
    )  (1.2 equiv), and the Alcohol  (e.g., Methanol, Benzyl alcohol) (1.2 equiv) in anhydrous THF  or Toluene .
    
  • Addition: Cool to 0°C . Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv) dropwise over 20 minutes.

    • Why: Slow addition prevents overheating and side reactions.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.

  • Outcome: This mechanism inverts the stereochemistry of the alcohol (if chiral) and exclusively forms the O-ether bond [5].

References

  • PharmaXChange. (2011). Conditions for O-alkylation vs C-alkylation of Phenolates.

  • Lee, J. C., et al. (1995).[1] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][2] Synthetic Communications.[2] (Verified via Semantic Scholar snippet)

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews.

  • Parrish, J. P., et al. (1999).[1] Improved Cs2CO3 Promoted O-Alkylation of Phenols.[1][2][4] Synthetic Communications.[2]

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Recent Literature.

Sources

Troubleshooting low purity in p-(3-methylbutoxy)anisole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8842: Purity Optimization for p-(3-methylbutoxy)anisole Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Impact on Drug Development/Material Science Workflows)

Executive Summary

The synthesis of


-(3-methylbutoxy)anisole  (also known as 1-isopentyloxy-4-methoxybenzene) via Williamson ether synthesis presents three specific purity challenges: competitive elimination  of the isoamyl bromide, oxidation  of the electron-rich 4-methoxyphenol (PMP), and stubborn retention  of unreacted phenolic starting material.

This guide provides a root-cause analysis and a self-validating purification protocol designed to elevate purity from <90% to >98%.

Part 1: Diagnostic Logic (Root Cause Analysis)

Before altering your synthetic route, use this logic flow to identify the specific impurity profile compromising your batch.

TroubleshootingLogic Start Identify Impurity Profile CheckTLC Check TLC / GC-MS Start->CheckTLC PhenolPresent Spot at lower Rf? (Unreacted PMP) CheckTLC->PhenolPresent AlkenePresent Low Boiling Impurity? (Isoprene/Alkene) CheckTLC->AlkenePresent ColorIssue Dark Red/Brown Color? CheckTLC->ColorIssue Action_Claisen CRITICAL FIX: Implement Claisen Alkali Wash PhenolPresent->Action_Claisen Yes Action_Temp Reduce Temp (<60°C) Switch Base to K2CO3 AlkenePresent->Action_Temp Yes Action_Inert Degas Solvents Use N2 Atmosphere ColorIssue->Action_Inert Yes

Figure 1: Diagnostic decision tree for isolating the cause of low purity.

Part 2: The Chemistry of Failure (Mechanistic Insight)

To fix the purity, you must understand the competition between the desired


 substitution and the parasitic 

elimination.[1]

The Reaction:



The Problem: 1-Bromo-3-methylbutane is a primary alkyl halide, but it possesses a


-hydrogen and a branched structure (isopentyl group).
  • Pathway A (

    
     - Desired):  The phenoxide attacks the 
    
    
    
    -carbon.
  • Pathway B (

    
     - Parasitic):  The base abstracts a proton from the 
    
    
    
    -carbon, expelling bromide and forming 3-methyl-1-butene (a volatile gas/liquid).

Impact: If Pathway B dominates (due to high heat or strong bases like NaH), you consume your alkyl halide without forming the product, leaving unreacted phenol (PMP) in the mixture. PMP is difficult to separate from the product by simple distillation due to hydrogen bonding and polarity overlap.[1]

Part 3: Deep Dive Troubleshooting & Protocols

Issue 1: The "Sticky" Impurity (Unreacted Phenol)

Symptoms: Product is an oil instead of a solid, or has a broad melting point. OH stretch visible in IR (


).

Standard aqueous NaOH washes are often insufficient to fully extract 4-methoxyphenol because it is less acidic (


) than typical phenols due to the electron-donating methoxy group.

The Fix: Claisen's Alkali Wash This is the "gold standard" for purifying phenolic ethers.[1] The methanol component solvates the organic phase slightly, allowing the base to penetrate and deprotonate the phenol more effectively than water alone.[1]

Protocol:

  • Prepare Claisen Alkali: Dissolve 35g KOH in 25mL water. Cool in ice. Add 100mL Methanol.

  • Dissolve Crude: Dissolve your crude ether reaction mixture in a non-polar solvent (Hexane or Toluene). Do not use Ethyl Acetate or DCM (DCM reacts with strong bases; EtOAc hydrolyzes).

  • Wash: Extract the organic layer 2x with Claisen Alkali.[1][2] The aqueous layer may turn yellow/brown (oxidized phenoxide).[1]

  • Finish: Wash 1x with water, 1x with Brine, dry over

    
    .
    
Issue 2: The "Volatile" Loss (Elimination)

Symptoms: Low yield, smell of alkene, need for large excess of alkyl halide.

Using Sodium Hydride (NaH) or refluxing in Ethanol with NaOEt promotes elimination (


) over substitution (

).

The Fix: The Weak Base/Polar Aprotic Method Switching to Potassium Carbonate (


) in Acetone or DMF favors 

because

is not strong enough to rapidly deprotonate the

-hydrogen of the alkyl halide.[1]

Optimized Conditions Table:

ParameterStandard (Problematic)Optimized (High Purity)Reason
Base NaH or NaOH

(anhydrous)
Weaker base minimizes E2 elimination.
Solvent Ethanol or THFDMF or Acetone Polar aprotic solvents accelerate

rate significantly.
Temp Reflux (>80°C)60°C Higher temps favor Elimination (Entropy driven).
Stoichiometry 1:11.0 PMP : 1.2 Alkyl Halide Excess halide accounts for minor elimination losses; ensures all Phenol reacts.[1]
Issue 3: Coloration (Quinone Formation)

Symptoms: Product is dark red or brown.[1]

4-Methoxyphenol is easily oxidized to benzoquinone derivatives in the presence of air and base.[1]

The Fix:

  • Degas: Sparge reaction solvents with Nitrogen/Argon for 15 mins before adding reagents.

  • Add Reducing Agent: Adding a pinch of Sodium Dithionite (

    
    ) during the aqueous workup can reduce colored quinones back to water-soluble hydroquinones, which are then removed in the alkaline wash.[1]
    

Part 4: Validated Experimental Workflow

Step-by-Step Protocol for High Purity Synthesis:

  • Setup: Flame-dry a 250mL Round Bottom Flask (RBF). Add magnetic stir bar.[1][3] Flush with

    
    .
    
  • Reagents: Add 4-Methoxyphenol (1.0 eq) and Anhydrous

    
     (2.0 eq) .
    
  • Solvent: Add DMF (5 mL per mmol of phenol) . Note: Acetone can be used but is slower.[1]

  • Activation: Stir at Room Temp for 15 mins. The solution may darken slightly (phenoxide formation).[1]

  • Addition: Add 1-Bromo-3-methylbutane (1.2 - 1.5 eq) dropwise via syringe.

  • Reaction: Heat to 60°C (oil bath). Monitor by TLC (Hexane:EtOAc 9:1).[1] Reaction typically takes 4-12 hours.

    • Checkpoint: If reaction stalls, add catalytic Potassium Iodide (KI, 0.1 eq) to form the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Workup (Crucial):

    • Pour mixture into excess ice water.

    • Extract into Hexanes (3x).

    • Perform Claisen Alkali Wash (as described in Part 3).

    • Wash with water, then brine. Dry (

      
      ) and concentrate.
      
  • Purification:

    • If solid: Recrystallize from cold Methanol or Ethanol.[1]

    • If liquid: High-vacuum distillation is preferred over column chromatography for removing trace high-boiling impurities.

Part 5: Frequently Asked Questions (FAQ)

Q: My product is still an oil, but literature suggests it might be a solid. Why? A: Small amounts of the "isoprene" elimination byproduct or residual solvent can depress the melting point significantly.[1] Place the oil under high vacuum (<1 mbar) for 2 hours. If it remains an oil, try scratching the flask with a glass rod while cooling in a dry ice/acetone bath to induce crystallization.

Q: Can I use Potassium tert-butoxide (


) to speed this up? 
A: No. 

is a bulky, strong base that will almost exclusively drive the

elimination of 1-bromo-3-methylbutane, resulting in massive yield loss and low purity. Stick to

.

Q: Why do I see a new spot on TLC that is less polar than my product? A: This is likely the C-alkylated byproduct (where the alkyl group attaches to the ring ortho to the OH, not the oxygen).[1] This is rare with


, but more common if you used a very high temperature (>100°C) or a solvent like Phenol itself. This impurity is very hard to remove; prevention (lower temp) is the only cure.[1]

References

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Title: The Williamson Ether Synthesis - Master Organic Chemistry
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Claisen Alkali Preparation & Usage

    • Title: Claisen's Alkali Reagent for Separ
    • Source: Kilomentor[2]

    • URL:[Link]

  • Synthesis of Alkoxy Anisoles (Liquid Crystal Intermediates)

    • Title: Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group[4]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • General Physical Properties of Anisole Derivatives

    • Title: Anisole - NIST Chemistry WebBook[5]

    • Source: NIST[1][5][6]

    • URL:[Link]

Sources

Solvent selection for maximizing reaction rate in ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvent Engineering for Kinetic Maximization

Mission: To provide researchers with actionable, mechanistic insights into solvent selection for ether synthesis. We move beyond "standard recipes" to engineering reaction environments that maximize


 (observed rate constant) and selectivity.
Module 1: The Kinetic Control Room (Troubleshooting & FAQs)
Q1: My Williamson Ether Synthesis (

) is proceeding sluggishly. I am using Ethanol as a solvent because my alkoxide is Sodium Ethoxide. Why is the rate low?

Diagnosis: You are experiencing Nucleophilic Solvation Caging . In protic solvents like ethanol, the alkoxide anion (


) is heavily solvated via strong hydrogen bonding. This creates a "solvent cage" that stabilizes the ground state of the nucleophile, significantly increasing the activation energy (

) required to reach the transition state.

The Fix: Switch to a Dipolar Aprotic Solvent . Solvents such as DMSO (Dimethyl sulfoxide) , DMF (Dimethylformamide) , or DMAc (Dimethylacetamide) possess high dielectric constants but lack hydrogen bond donors.

  • Mechanism: These solvents effectively solvate the metal cation (

    
    ) via their oxygen lone pairs but leave the alkoxide anion relatively "naked" and desolvated.
    
  • Result: The naked anion is a significantly more potent nucleophile. Rate accelerations of

    
     to 
    
    
    
    times
    are common when switching from methanol to DMSO.

Warning: When using DMSO, ensure reaction temperature is controlled. Above 100°C, DMSO can decompose explosively with certain halides.

Q2: I need to scale up, but DMF and DMSO are difficult to remove during workup. Are there "Green" alternatives that maintain high rates?

Diagnosis: High-boiling dipolar aprotic solvents often require tedious aqueous washes or high-vacuum distillation, leading to product loss and waste.

The Fix: Utilize CPME (Cyclopentyl Methyl Ether) or 2-MeTHF (2-Methyltetrahydrofuran) .[1] These are modern "Green" solvents derived from renewable feedstocks (corncobs/bagasse) that offer a superior balance of properties.[2]

  • 2-MeTHF: Has a higher boiling point (80°C) than THF, allowing for higher reaction rates, and forms a distinct phase with water, simplifying workup.

  • CPME: Extremely stable to peroxide formation (unlike THF/Diisopropyl ether) and has low solubility in water, making phase separation efficient.[3]

Q3: My reactants are immiscible (e.g., solid salt and organic halide). How do I avoid using vast amounts of DMSO?

Diagnosis: Phase incompatibility.[4] The nucleophile is in the solid/aqueous phase, and the electrophile is in the organic phase.

The Fix: Implement Phase Transfer Catalysis (PTC) . Use a biphasic system (e.g., Toluene/Water) with a quaternary ammonium salt (e.g., TBAB - Tetrabutylammonium bromide).

  • Mechanism: The quaternary ammonium cation (

    
    ) pairs with the alkoxide anion (
    
    
    
    ) and shuttles it into the organic layer. In the non-polar organic layer, the anion is poorly solvated (highly reactive), leading to rapid reaction rates.
Module 2: Mechanistic Visualization
Figure 1: The "Naked Anion" Effect

This diagram illustrates why dipolar aprotic solvents accelerate reaction rates compared to protic solvents.

SolventEffect cluster_protic Protic Solvent (e.g., EtOH) Slow Reaction cluster_aprotic Dipolar Aprotic Solvent (e.g., DMSO) Fast Reaction Alkoxide_P Alkoxide (RO⁻) Reaction_P Ether Product (Low Yield) Alkoxide_P->Reaction_P High Activation Energy Solvent_P Solvent Molecules (H-Bond Donors) Solvent_P->Alkoxide_P H-Bonding (Stabilization) Alkoxide_A Naked Alkoxide (RO⁻) Reaction_A Ether Product (High Yield) Alkoxide_A->Reaction_A Low Activation Energy (Rapid Attack) Cation_A Cation (Na⁺) Solvent_A Solvent Molecules (Dipolar) Solvent_A->Cation_A Strong Solvation

Caption: Comparison of nucleophile reactivity in Protic vs. Dipolar Aprotic solvents. Note the "caging" effect in protic media.

Module 3: Data & Solvent Selection
Table 1: Solvent Properties & Kinetic Suitability
SolventTypeDielectric Constant (

)
Boiling Point (°C)Relative

Rate*
Workup EaseGreen Score
Methanol Protic33651 (Reference)HighModerate
THF Polar Aprotic7.566~15ModerateLow (Peroxides)
2-MeTHF Polar Aprotic7.080~20High (Immiscible)High
Acetonitrile Dipolar Aprotic3782~5,000ModerateModerate
DMF Dipolar Aprotic38153~1,000,000Low (Water soluble)Low (Reprotoxic)
DMSO Dipolar Aprotic47189~1,500,000Low (High BP)Moderate

*Relative rates are approximate and substrate-dependent, normalized to Methanol.

Module 4: Experimental Protocols
Protocol A: High-Rate Williamson Synthesis in DMSO

Best for: Unreactive alkyl halides or when speed is critical.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add anhydrous DMSO (5 mL per mmol substrate). Note: DMSO is hygroscopic; use fresh or distilled.

  • Base: Add powdered KOH (4 equiv) or NaH (1.2 equiv).

  • Nucleophile: Add the alcohol (1.0 equiv) and stir for 15 mins to generate the alkoxide.

  • Electrophile: Add the alkyl halide (1.2 equiv) dropwise.

    • Exotherm Check: The reaction may warm up. Cool in a water bath if necessary.

  • Reaction: Stir at room temperature. Monitor by TLC (usually complete in <1 hour due to solvent acceleration).

  • Workup (Crucial Step):

    • Pour reaction mixture into 5 volumes of ice-cold brine .

    • Extract 3x with Ethyl Acetate or MTBE . (DMSO stays in the aqueous phase).

    • Wash organic layer 2x with water to remove residual DMSO.

    • Dry over

      
       and concentrate.
      
Protocol B: Green Phase Transfer Catalysis (PTC)

Best for: Scale-up, safety, and easy purification.

  • Organic Phase: Dissolve alkyl halide (1.0 equiv) in Toluene or 2-MeTHF .

  • Aqueous Phase: Prepare a 50% w/w NaOH solution (excess base).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%).

  • Alcohol: Add the alcohol (1.0 equiv).

  • Reaction: Vigorously stir (high RPM required for emulsion) at 60-80°C.

  • Workup:

    • Stop stirring; allow phases to separate (happens instantly).

    • Discard aqueous layer.

    • Wash organic layer with water/dilute HCl.

    • Evaporate solvent.[5]

Module 5: Decision Logic
Figure 2: Solvent Selection Decision Tree

SolventSelection Start Start: Ether Synthesis Solubility Are reactants soluble in organic solvents? Start->Solubility Green Is 'Green/Safety' a priority? Solubility->Green Yes PTC USE: Toluene/Water + TBAB (Phase Transfer Catalysis) Solubility->PTC No (Salts/Inorganic Base) Speed Is reaction rate critical? Green->Speed No MeTHF USE: 2-MeTHF or CPME (Green, Easy Workup) Green->MeTHF Yes DMF USE: DMSO or DMF (Fastest, Hard Workup) Speed->DMF Yes (Max Rate) THF USE: THF or Acetone Speed->THF No (Standard)

Caption: Flowchart for selecting the optimal solvent system based on solubility, safety, and kinetic requirements.

References
  • Solvent Effects on

    
     Reactions: 
    
    • Title: "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Green Solvent Alternatives (2-MeTHF & CPME)

    • Title: "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry"[2][6]

    • Source: Sigma-Aldrich / Merck Technical Library
  • Phase Transfer Catalysis

    • Title: "Phase-Transfer Catalysis: Fundamentals and Selected Systems"
    • Source: C
    • URL:[Link]

  • Williamson Ether Synthesis Mechanism

    • Title: "The Williamson Ether Synthesis - Mechanism and Solvent Choice"
    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Handling moisture sensitivity in Williamson ether reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate one of the most common, yet sensitive, reactions in organic synthesis. We will move beyond standard textbook procedures to address a critical variable that often determines success or failure: moisture . Our focus is to provide a deep, mechanistic understanding coupled with practical, field-proven troubleshooting strategies.

The Challenge: Why Water is the Arch-Nemesis of the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming an ether from an alcohol and an organohalide. At its core, it is an SN2 reaction where a deprotonated alcohol, the alkoxide, acts as a potent nucleophile to displace a halide from a primary alkyl halide.[1][2] The elegance of this reaction lies in its simplicity; however, its success is critically dependent on the integrity of the alkoxide nucleophile.

Water introduces multiple, compounding failure pathways that can drastically reduce yields or prevent product formation entirely. Understanding these pathways is the first step toward effective troubleshooting.

  • Base Quenching: The synthesis typically begins with the deprotonation of an alcohol using a strong base, such as sodium hydride (NaH) or potassium hydride (KH).[3][4] These bases react irreversibly and exothermically with even trace amounts of water, consuming the base before it can deprotonate the alcohol.

  • Alkoxide Protonation: The alkoxide is a strong base itself (the conjugate base of a weak acid, the alcohol).[5] If water is present, the alkoxide will be rapidly protonated, regenerating the starting alcohol and forming hydroxide ions. This equilibrium shift diminishes the concentration of the required nucleophile.[6]

  • Competing Nucleophiles: Water and the hydroxide ions generated from alkoxide protonation can act as competing nucleophiles, attacking the alkyl halide.[6][7] This leads to the formation of an undesired alcohol by-product through hydrolysis, consuming the valuable electrophile.

These detrimental effects are not mutually exclusive and often occur in concert, making rigorous moisture control an absolute prerequisite for a successful reaction.

G cluster_start Initial Reagents cluster_reaction Reaction Pathways Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Deprotonates QuenchedBase Inactive Base (e.g., NaOH) AlkylHalide Alkyl Halide (R'-X) DesiredProduct Desired Ether (R-O-R') AlkylHalide->DesiredProduct SideProduct Side Product (R'-OH) AlkylHalide->SideProduct Water Water (H₂O) Water->Alkoxide Protonates Water->QuenchedBase Reacts With Hydroxide Hydroxide (OH⁻) Water->Hydroxide Forms Alkoxide->Alcohol Alkoxide->DesiredProduct SN2 Attack Hydroxide->SideProduct Competes (SN2)

Caption: Detrimental effects of water in Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation, and I recover all my starting alcohol. What is the most likely moisture-related issue?

A: This classic symptom points to a failure in the initial deprotonation step. The most probable cause is that your base (e.g., NaH) was "dead" on arrival, having been completely quenched by moisture from the atmosphere, solvent, or glassware before it could react with your alcohol.[8] Even a seemingly small amount of water can consume a significant portion of the base. Ensure all glassware is rigorously flame-dried or oven-dried, solvents are certified anhydrous or properly dried, and the base is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).[9][10]

Q2: My yield is low, and TLC/LCMS analysis shows both my desired ether and a large amount of unreacted starting alcohol. Why?

A: This indicates that alkoxide formation occurred, but the nucleophile was consumed before it could fully react with the alkyl halide. The culprit is typically trace moisture in the reaction that protonates the generated alkoxide, converting it back into the starting alcohol.[6] While you may have had enough active base to start the reaction, the persistent presence of water creates a "leaky" system where your nucleophile is constantly being destroyed. Review the dryness of your alcohol starting material and the solvent.

Q3: I've isolated a by-product with a mass corresponding to the alcohol of my alkyl halide (e.g., if I used benzyl bromide, I'm seeing benzyl alcohol). What happened?

A: This is a clear sign of hydrolysis. Water or hydroxide ions (formed when water reacts with the alkoxide) are competing with your desired alkoxide as nucleophiles and attacking the alkyl halide.[6][7] This side reaction is particularly prevalent if the reaction temperature is high or if the alkyl halide is very reactive. The solution is to eliminate the source of water to prevent the formation of these competing, water-based nucleophiles.

Q4: Can I use common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to avoid handling pyrophoric reagents like NaH?

A: While NaOH and KOH are strong bases, they are generally less effective for deprotonating alcohols in anhydrous organic solvents.[11] They are often sold as pellets that contain a significant percentage of water and are highly hygroscopic. However, they can be effective under phase-transfer catalysis (PTC) conditions, where a catalyst like tetrabutylammonium bromide facilitates the transfer of the hydroxide or alkoxide between an aqueous/solid phase and the organic phase.[11] For standard anhydrous reactions, bases like NaH, KH, or LDA are preferred for their ability to drive the deprotonation to completion.[4]

Troubleshooting Guide: A Symptom-Based Approach

Symptom Potential Moisture-Related Cause Diagnostic & Corrective Action
1. No Reaction / Low Conversion Inactive Base: The base (especially NaH or KH) was exposed to moisture and rendered inactive.Action: Test the base. In a separate, inert flask, carefully add a small amount of the base to anhydrous THF. Vigorous hydrogen evolution indicates activity. If inactive, use a fresh, unopened container of the base.
Wet Solvent/Reagents: Trace water in the solvent or alcohol is quenching the base or alkoxide.Action: Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone) or solvents from a sealed system (e.g., Sure/Seal™). If the alcohol is a liquid, consider drying it over activated molecular sieves (3Å or 4Å) prior to use.
2. Alkene By-product Formation Hydroxide-Promoted Elimination: While E2 elimination is primarily an issue with secondary/tertiary halides[1][3][12], the presence of hydroxide (from water + alkoxide) can exacerbate this side reaction.Action: The primary solution is to ensure strictly anhydrous conditions to prevent hydroxide formation. If the problem persists, the synthetic strategy should be re-evaluated (i.e., swapping the roles of the nucleophile and electrophile if possible).
3. Inconsistent Results Atmospheric Moisture: Inconsistent exposure to air during setup or reagent addition.Action: Standardize the experimental setup. Use an inert gas (argon or nitrogen) manifold with positive pressure. Use rubber septa on flasks and transfer all liquid reagents via syringe. For highly sensitive reactions, perform the setup in a glovebox.

Protocols & Data for Moisture Management

Protocol 1: General Procedure for Anhydrous Williamson Ether Synthesis
  • Glassware Preparation: Assemble all necessary glassware (flask, condenser, etc.) and flame-dry under vacuum or oven-dry at >120°C for several hours. Cool to room temperature under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Place the reaction flask under a positive pressure of nitrogen or argon.

  • Reagent Addition (Base): Weigh the required amount of sodium hydride (60% dispersion in mineral oil) and add it to the flask. Wash the mineral oil away with two small portions of dry hexanes via syringe, allowing the NaH to settle each time before carefully removing the hexanes.

  • Solvent Addition: Add anhydrous solvent (e.g., THF, DMF) via syringe to the flask containing the NaH.[10]

  • Alcohol Addition: Slowly add the alcohol, dissolved in a small amount of anhydrous solvent, dropwise to the stirred suspension of NaH at 0°C. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 30-60 minutes), indicating complete alkoxide formation.[9]

  • Alkyl Halide Addition: Add the alkyl halide dropwise at 0°C or room temperature.

  • Reaction Monitoring: Heat the reaction as required (typically 50-100°C) and monitor its progress by TLC or LCMS.[1][2]

  • Work-up: After completion, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of isopropanol, followed by methanol, and finally water to destroy any excess NaH.[9] Proceed with standard extractive work-up.

Table 1: Common Bases and Their Moisture Sensitivity
BasepKa (Conjugate Acid)FormHygroscopic NatureRecommended Handling
Sodium Hydride (NaH) ~36 (H₂)Solid (dispersion in oil)Reacts with water, not hygroscopicUnder inert gas; wash oil with dry hexanes
Potassium Hydride (KH) ~36 (H₂)Solid (dispersion in oil)Reacts with water, not hygroscopicUnder inert gas; more reactive than NaH
Potassium tert-butoxide (KOtBu) ~19 (t-BuOH)SolidHighly HygroscopicGlovebox or handle quickly in air; store in desiccator
Potassium Carbonate (K₂CO₃) 10.3 (HCO₃⁻)SolidModerately HygroscopicDry in an oven before use for best results
Sodium Hydroxide (NaOH) 15.7 (H₂O)Solid (pellets/flakes)Highly HygroscopicOften used with PTC; not ideal for strictly anhydrous conditions
Table 2: Common Solvents and Recommended Drying Methods
SolventPolarityBoiling Point (°C)Drying Method
Tetrahydrofuran (THF) Polar Aprotic66Distillation from sodium/benzophenone ketyl radical
N,N-Dimethylformamide (DMF) Polar Aprotic153Distillation from CaH₂ under reduced pressure; store over molecular sieves
Acetonitrile (MeCN) Polar Aprotic82Distillation from CaH₂, then P₂O₅; store over molecular sieves
Toluene Nonpolar111Distillation from sodium

Sources

Validation & Comparative

Technical Comparison: GC-MS Fragmentation Dynamics of p-Isopentyloxyanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: p-Isopentyloxyanisole (1-isopentyloxy-4-methoxybenzene) CAS: N/A (Isomer specific) / MW: 194.27 g/mol Primary Application: Fragrance chemistry, pharmaceutical intermediate synthesis, and impurity profiling in alkoxybenzene manufacturing.

This guide provides a definitive technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of p-isopentyloxyanisole. Unlike standard spectral libraries which may conflate straight-chain and branched isomers, this document focuses on the mechanistic differentiation between p-isopentyloxyanisole and its structural analogs (e.g., p-n-pentyloxyanisole).

Key Finding: The mass spectrum is dominated by the m/z 124 ion (p-methoxyphenol radical cation) resulting from a McLafferty-like rearrangement/alkene elimination. Differentiation from the n-pentyl isomer requires analysis of the alkyl fragment region (m/z 43 vs. m/z 57 ratios) and chromatographic retention indices.

Chemical Profile & Structural Basis

Understanding the fragmentation requires a clear view of the labile bonds within the molecule.

FeatureSpecification
IUPAC Name 1-(3-methylbutoxy)-4-methoxybenzene
Molecular Formula C

H

O

Monoisotopic Mass 194.1307 Da
Key Moieties 1.[1][2] Methoxy group (-OCH

) 2. Aromatic Ring (1,4-substitution) 3. Isopentyloxy tail (-O-CH

-CH

-CH(CH

)

)

Experimental Protocol (Standardized)

To ensure reproducible fragmentation patterns, the following EI-GC-MS parameters are recommended.

GC Parameters
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 250°C. Split ratio 50:1 (sample dependent).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
    • Note: Isopentyloxyanisole typically elutes before its n-pentyloxy isomer due to the branched chain's lower boiling point.

MS Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35 – 350.

Fragmentation Analysis & Mechanism

The fragmentation of p-isopentyloxyanisole under 70 eV EI conditions follows a predictable pathway governed by the stability of the aromatic ether linkage.

Primary Pathway: Alkene Elimination (The Base Peak)

The most abundant ion in the spectrum is m/z 124 .

  • Mechanism: A hydrogen atom from the

    
    -carbon (or 
    
    
    
    -carbon via McLafferty-like mechanism) of the isopentyl chain transfers to the ether oxygen.
  • Cleavage: The C-O bond breaks, expelling a neutral isopentene molecule (C

    
    H
    
    
    
    , 70 Da).
  • Result: Formation of the p-methoxyphenol radical cation ([M - 70]

    
    ).
    
Secondary Pathways (Diagnostic Ions)
  • Alpha-Cleavage (m/z 137):

    • Cleavage of the C(

      
      )-C(
      
      
      
      ) bond in the isopentyl chain.
    • Loss of the isobutyl radical (C

      
      H
      
      
      
      , 57 Da).
    • Forms the resonance-stabilized oxonium ion: Ar-O=CH

      
      .
      
  • Methyl Loss (m/z 109):

    • From the intense m/z 124 ion, a methyl radical (CH

      
      , 15 Da) is lost from the methoxy group.
      
    • Forms the quinoid-like ion [C

      
      H
      
      
      
      O
      
      
      ]
      
      
      .
  • Alkyl Series (m/z 43, 71):

    • The isopentyl chain generates a strong m/z 43 (isopropyl cation, [CH(CH

      
      )
      
      
      
      ]
      
      
      ) and a weaker m/z 71 (isopentyl cation).
    • Differentiation Note: The n-pentyl isomer produces a propyl/butyl series (m/z 29, 43, 57) with different intensity ratios.

Fragmentation Pathway Diagram

FragmentationPathway M Molecular Ion [M]+ m/z 194 Base Base Peak (p-Methoxyphenol ion) m/z 124 M->Base - C5H10 (Isopentene) (McLafferty-like/H-transfer) Alpha Alpha Cleavage (Oxonium Ion) m/z 137 M->Alpha - C4H9 (Isobutyl radical) Alkyl Alkyl Fragments (Isopropyl Cation) m/z 43 M->Alkyl Alkyl chain fragmentation Fragment1 Quinoid Ion [M - C5H10 - CH3]+ m/z 109 Base->Fragment1 - CH3 (Methyl radical) Fragment2 [M - C5H10 - CO]+ m/z 96 Base->Fragment2 - CO (Carbon monoxide)

Figure 1: Mechanistic fragmentation pathway of p-isopentyloxyanisole under 70 eV Electron Impact.

Comparative Analysis: Isomer Differentiation

Distinguishing p-isopentyloxyanisole from its straight-chain isomer (p-n-pentyloxyanisole) is critical. Both compounds yield a base peak at m/z 124.

Featurep-Isopentyloxyanisolep-n-Pentyloxyanisole
Base Peak m/z 124m/z 124
Molecular Ion (m/z 194) Weak (< 10%)Weak (< 10%)
Alkyl Region (m/z 43) High Intensity (Isopropyl cation)Moderate Intensity (Propyl cation)
Alkyl Region (m/z 57) Low (Isobutyl radical lost as neutral)Moderate/High (Butyl cation formation)
Retention Index (RI) Lower (Elutes earlier)Higher (Elutes later)
Alpha Cleavage m/z 137 (Loss of C4H9)m/z 137 (Loss of C4H9)

Diagnostic Rule: To confirm the iso structure, look for:

  • Earlier Retention Time: The branched isomer has a lower boiling point and lower interaction with non-polar stationary phases.

  • Enhanced m/z 43: The stability of the secondary isopropyl cation makes this peak significantly sharper in the iso isomer compared to the n-pentyl isomer.

References

  • NIST Chemistry WebBook. Anisole and Derivatives Mass Spectra. National Institute of Standards and Technology.[3] Available at: [Link]

  • Whitman College. GC-MS Fragmentation of Ethers and Aryl Ethers. Available at: [Link]

  • ChemGuide. Interpretation of Mass Spectra - Fragmentation Patterns. Available at: [Link]

  • PubChem. 1-Bromo-4-(isopentyloxy)benzene (Analogous Fragmentation Data). National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for Alkoxy Anisole Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For active pharmaceutical ingredients (APIs) and key intermediates such as alkoxy anisoles, even minute impurities can significantly alter toxicological profiles and therapeutic outcomes. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this critical task, offering a blend of sensitivity, resolution, and versatility.

This guide provides an in-depth comparison of HPLC-based approaches for the purity analysis of alkoxy anisoles. We will delve into the causality behind methodological choices, from the selection of the stationary phase to the optimization of the mobile phase, and contrast these with alternative analytical technologies. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to develop and select the most appropriate analytical strategy for their specific needs.

The Central Role of Chromatography in Purity Assessment

Alkoxy anisoles, a class of aromatic ethers, are prevalent structural motifs in a wide array of pharmaceuticals and specialty chemicals. Their synthesis can often lead to a variety of process-related impurities, including positional isomers, starting material residues, and by-products. An effective analytical method must be capable of resolving the parent molecule from these closely related species.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis due to its high resolving power and broad applicability.[1][2] The separation in HPLC is governed by the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). By manipulating the properties of these two phases, a high degree of separation can be achieved for a wide range of molecules.

Reversed-Phase HPLC: The Workhorse for Alkoxy Anisole Analysis

For the analysis of moderately polar to non-polar compounds like alkoxy anisoles, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted approach.[3][4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol.[3][4]

The Mechanism of Separation in RP-HPLC

The retention of analytes in RP-HPLC is primarily driven by hydrophobic interactions. Non-polar analytes will have a stronger affinity for the non-polar stationary phase and will thus be retained longer on the column. Polar compounds, on the other hand, will have a greater affinity for the polar mobile phase and will elute earlier. The elution order in RP-HPLC is therefore from most polar to least polar.

Strategic Selection of Stationary and Mobile Phases

The choice of stationary phase is a critical determinant of separation selectivity. For alkoxy anisoles, two common choices are:

  • C18 (Octadecylsilane): This is the most common and versatile RP-HPLC stationary phase. It consists of a silica backbone bonded with C18 alkyl chains, creating a highly hydrophobic surface.[3] It is an excellent starting point for method development for alkoxy anisoles.

  • Phenyl-Hexyl: This stationary phase incorporates a phenyl ring linked to the silica via a hexyl chain. This provides a unique selectivity for aromatic compounds due to the potential for π-π interactions between the phenyl rings of the stationary phase and the analyte.[5][6][7] This can be particularly advantageous for separating isomers of alkoxy anisoles.

The mobile phase composition is the primary tool for optimizing the separation. Key parameters to consider are:

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC. Their ratio with water determines the overall polarity of the mobile phase and thus the retention time of the analytes.

  • pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For alkoxy anisoles, which are generally neutral, pH control is less critical but can be used to suppress the ionization of any acidic or basic impurities.

Normal-Phase HPLC: An Alternative for Specific Challenges

While RP-HPLC is the dominant mode, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) offers a complementary selectivity that can be invaluable for specific separation challenges.[3][4][8] In NP-HPLC, the stationary phase is polar (e.g., bare silica), and the mobile phase is non-polar (e.g., a mixture of hexane and a polar modifier like isopropanol).[3][4][8]

When to Consider NP-HPLC

NP-HPLC is particularly useful for:

  • Separation of Positional Isomers: The distinct dipole-dipole interactions in NP-HPLC can provide superior resolution of isomers that may co-elute in RP-HPLC.

  • Analysis of Highly Non-polar Compounds: For alkoxy anisoles with very long alkyl chains, NP-HPLC can offer better retention and separation.

  • Chiral Separations: Many chiral stationary phases are designed for use with non-polar mobile phases, making NP-HPLC the preferred mode for enantiomeric purity analysis.

Head-to-Head Comparison: HPLC Methodologies

To illustrate the practical differences between these approaches, the following table provides a comparative overview of expected performance for the purity analysis of a hypothetical methoxypropoxybenzene sample containing isomeric impurities.

Parameter Reversed-Phase HPLC (C18 Column) Reversed-Phase HPLC (Phenyl-Hexyl Column) Normal-Phase HPLC (Silica Column)
Principle Hydrophobic InteractionsHydrophobic and π-π Interactions[5][7]Adsorption/Polar Interactions
Elution Order Polar impurities first, then parent compound, then non-polar impurities.Similar to C18, but with enhanced retention of aromatic isomers.Non-polar impurities first, then parent compound, then polar impurities.[3]
Resolution of Isomers Moderate to GoodGood to Excellent[5]Potentially Excellent
Sensitivity HighHighModerate to High
Robustness HighHighModerate (sensitive to mobile phase water content)
Typical Mobile Phase Water/Acetonitrile or Water/MethanolWater/Acetonitrile or Water/MethanolHexane/Isopropanol

Beyond HPLC: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like many alkoxy anisoles, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative for purity analysis.[1][9]

The Synergy of GC and MS

In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase coated on the inside of a long capillary column.[10] The separated components then enter a mass spectrometer, which provides highly specific identification based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns.

Comparative Advantages and Limitations
Technique Advantages Limitations
HPLC-UV - Broad applicability to non-volatile and thermally labile compounds.- Robust and reproducible.- Lower cost of instrumentation.[2]- Lower peak capacity compared to GC.- Identification based on retention time is not definitive.
GC-MS - Very high separation efficiency and resolution.[2]- Definitive identification of impurities through mass spectra.- High sensitivity.- Limited to volatile and thermally stable compounds.[1][10]- Derivatization may be required for polar analytes.

Experimental Protocols

Protocol 1: RP-HPLC Purity Analysis of Alkoxy Anisoles

This protocol provides a starting point for the development of a robust RP-HPLC method.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water.
  • Mobile Phase B: HPLC-grade acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 272 nm (typical for anisole chromophore).
  • Gradient Program:
  • 0-20 min: 50-90% B
  • 20-25 min: 90% B
  • 25-26 min: 90-50% B
  • 26-30 min: 50% B (equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the alkoxy anisole sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Calculate the purity of the main peak as a percentage of the total peak area.
  • Identify and quantify any impurities based on their relative retention times and peak areas.
Protocol 2: GC-MS Impurity Profiling of Alkoxy Anisoles

This protocol outlines a general procedure for GC-MS analysis.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.
  • Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. GC Conditions:

  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 min.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: 40-400 amu.
  • Source Temperature: 230 °C.

4. Sample Preparation:

  • Dissolve the alkoxy anisole sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Identify the main component and any impurities by comparing their mass spectra to a reference library (e.g., NIST).
  • Determine the relative purity by peak area percentage from the total ion chromatogram (TIC).

Method Validation: Ensuring Trustworthiness

A developed analytical method is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Furthermore, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides standards for system suitability testing, which ensures the chromatographic system is performing adequately for the intended analysis.

Visualizing the Workflow

A systematic approach to method development is crucial for achieving a robust and reliable analytical procedure. The following diagram illustrates a typical workflow for HPLC method development.

HPLC_Method_Development Define Analytical Target Profile Define Analytical Target Profile Column & Mobile Phase Screening Column & Mobile Phase Screening Define Analytical Target Profile->Column & Mobile Phase Screening Optimize Gradient & Flow Rate Optimize Gradient & Flow Rate Column & Mobile Phase Screening->Optimize Gradient & Flow Rate Fine-tune Temperature & pH Fine-tune Temperature & pH Optimize Gradient & Flow Rate->Fine-tune Temperature & pH System Suitability Testing System Suitability Testing Fine-tune Temperature & pH->System Suitability Testing Full Method Validation (ICH Q2) Full Method Validation (ICH Q2) System Suitability Testing->Full Method Validation (ICH Q2) Routine Analysis Routine Analysis Full Method Validation (ICH Q2)->Routine Analysis

Caption: A streamlined workflow for HPLC method development and validation.

Conclusion

The selection of an appropriate analytical method for the purity analysis of alkoxy anisoles is a critical decision in the pharmaceutical and chemical industries. While RP-HPLC with a C18 column is a robust and versatile starting point, the use of a Phenyl-Hexyl column can offer superior selectivity for challenging isomeric separations. NP-HPLC provides an orthogonal separation mechanism that can be invaluable in specific cases. For volatile alkoxy anisoles, GC-MS offers unparalleled specificity and sensitivity for impurity identification.

Ultimately, the choice of method should be guided by a thorough understanding of the analyte's properties, the potential impurity profile, and the intended application of the data. A well-developed and validated analytical method is not just a regulatory requirement but a cornerstone of scientific integrity and product quality.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific. [Link]

  • RP Vs NP Chromatography: Key Differences Explained. GMP Insiders. [Link]

  • Normal Phase vs. Reverse Phase: A Deep Dive Into HPLC Techniques. Oreate AI Blog. [Link]

  • Reverse Phase HPLC And Normal Phase HPLC: Key Differences, Applications, and 7+ FAQs. PharmaGuru. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters. [Link]

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

  • Validation of GC/ GC-MS methodologies. ComplianceIQ. [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC. [Link]

  • (PDF) Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs) in Oils and Fats. ResearchGate. [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. GMP Insiders. [Link]

  • APPLICATION NOTES - HPLC. MicroSolv Technology Corporation. [Link]

  • Reverse Phase vs Normal Phase in HPLC. Labtech. [Link]

Sources

Comparative Spectroscopic Guide: UV-Vis Absorption of Para-Substituted Anisoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of the UV-Vis absorption characteristics of anisole and its para-substituted derivatives. Anisole (methoxybenzene) serves as the parent chromophore. The introduction of substituents at the para-position alters the electronic architecture of the benzene ring through resonance (


) and inductive (

) effects, leading to predictable bathochromic (red) or hypsochromic (blue) shifts.

Key Insight: The interplay between the electron-donating methoxy group (


) and para-substituents creates a "push-pull" or "push-push" electronic system.
  • Strong Electron Withdrawing Groups (EWGs) like

    
     create a strong intramolecular charge transfer (ICT) band, causing a massive red shift into the near-visible region (~315 nm).
    
  • Electron Donating Groups (EDGs) like

    
     or 
    
    
    
    (resonance donor) cause moderate red shifts (~290 nm) and hyperchromic effects (increased intensity) due to extended conjugation and symmetry changes.

Theoretical Framework: Electronic Tuning

To interpret the spectra, one must understand the transitions involved. Anisole exhibits two primary absorption bands derived from benzene:

  • E2 Band (Primary Band):

    
     transition, typically ~217-220 nm. High intensity (
    
    
    
    ).
  • B Band (Secondary Band):

    
     transition, typically ~269-272 nm. Lower intensity (
    
    
    
    ), often showing fine vibrational structure (vibronic coupling) in non-polar solvents.
Substituent Effects Mechanism

The spectral shift depends on how the substituent modifies the HOMO-LUMO gap.

ElectronicEffects Substituent Para-Substituent Effect Electronic Effect (Resonance/Induction) Substituent->Effect Gap HOMO-LUMO Gap Modification Effect->Gap Stabilizes Excited State Shift Spectral Shift (Bathochromic) Gap->Shift Decreases Energy (ΔE)

Figure 1: Logical flow of substituent-induced spectral shifts.

Comparative Data Analysis

The following table synthesizes experimental data for anisole and key para-substituted derivatives in polar solvents (Ethanol/Methanol).

CompoundSubstituentElectronic Nature

(Secondary Band)
Molar Absorptivity (

)
Shift vs. Anisole
Anisole

Baseline271 nm ~1,500

Reference
p-Methylanisole

Weak EDG (Hyperconjugation)276 nm ~1,800

+5 nm
p-Chloroanisole

EWG (Inductive) / EDG (Resonance)289 nm ~2,200

+18 nm
p-Methoxyanisole

Strong EDG (Resonance)290-295 nm ~3,500

+20-25 nm
p-Nitroanisole

Strong EWG (Resonance)314-318 nm ~10,000

+45 nm

Note: Values are approximate for ethanolic solutions. In non-polar solvents like cyclohexane,


 values typically shift 2-5 nm lower (hypsochromic) due to lack of solvent stabilization of the excited state.
Detailed Analysis
  • p-Methoxyanisole (1,4-Dimethoxybenzene): The addition of a second methoxy group creates a symmetric electron-rich system. The resonance interaction is significant, raising the HOMO energy and narrowing the gap, resulting in a shift to ~290 nm.

  • p-Nitroanisole: This is a classic "Push-Pull" system.[1] The methoxy group pushes electrons into the ring, while the nitro group pulls them out. This creates a highly conjugated dipolar excited state that is significantly stabilized by polar solvents, resulting in a massive red shift to ~315 nm and a dramatic increase in intensity (

    
     jumps to ~10,000).
    
  • p-Chloroanisole: While Chlorine is electronegative (inductive withdrawal), its lone pairs allow for resonance donation. In UV spectroscopy of aromatics, the resonance effect often dominates the position of the peak, causing a red shift, while the inductive effect can influence intensity.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that matches the table above, follow this strict protocol.

Reagents & Equipment[1]
  • Solvent: Spectroscopic Grade Ethanol or Methanol (Cutoff < 205 nm). Do not use technical grade solvents containing benzene impurities.

  • Cuvettes: Quartz cuvettes (1 cm path length). Plastic cuvettes absorb below 280 nm and are unsuitable for the E2 band.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
Sample Preparation (The "Dilution Factor" Method)

Direct weighing of samples for


 M concentrations is prone to error. Use a serial dilution approach.
  • Stock Solution (A): Weigh ~10-15 mg of the anisole derivative into a 100 mL volumetric flask. Dissolve in ethanol.

    • Concentration:

      
       M.
      
  • Working Solution (B): Transfer 1.0 mL of Stock A into a 10 mL volumetric flask and dilute to mark.

    • Concentration:

      
       M.[2]
      
  • Scan Check: If Absorbance at

    
     > 1.5, dilute further. Ideal Absorbance range is 0.4 – 0.9.
    
Measurement Workflow

UVProtocol Start Start Instrument Warm up 30 min Blank Baseline Correction (Solvent only in both paths) Start->Blank Sample Load Sample (Rinse cuvette 2x with sample) Blank->Sample Scan Scan 200-400 nm (Scan Speed: Medium) Sample->Scan Check Check Absorbance (Is 0.2 < A < 1.0?) Scan->Check Calc Calculate Molar Absorptivity ε = A / (c * l) Check->Calc Yes Dilute Dilute Sample Check->Dilute No (Too High) Dilute->Sample

Figure 2: Step-by-step experimental workflow for spectral acquisition.

Data Processing
  • Baseline Subtraction: Ensure the solvent blank baseline is subtracted.

  • Smoothing: Apply a Savitzky-Golay filter (5-point window) if noise is present, but avoid over-smoothing which flattens peaks.

  • Derivative Spectroscopy: If analyzing mixtures (e.g., p-cresol impurities), use 2nd derivative spectra (

    
    ) to resolve overlapping bands.
    

References

  • NIST Chemistry WebBook. Benzene, 1-methoxy-4-nitro- (p-Nitroanisole) UV/Visible Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. 1,4-Dimethoxybenzene Compound Summary. National Center for Biotechnology Information. [Link]

  • PhotochemCAD. Anisole Absorption Spectrum Data. [Link]

  • Canadian Journal of Chemistry. Part XV. The Ultraviolet Absorption Spectra of Anisoles. (Historical foundational data on steric and electronic effects). [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. (Protocol grounding). [Link]

Sources

A Comparative Guide to the Thermal Analysis of Hydroquinone Dialkyl Ethers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, a profound understanding of the thermal properties of chemical compounds is paramount for ensuring stability, safety, and efficacy. Hydroquinone dialkyl ethers, a class of compounds with significant potential in various applications, including as polymer building blocks and pharmaceutical intermediates, are no exception. This guide provides a comprehensive comparison of the thermal behavior of hydroquinone dialkyl ethers, leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate their thermal stability and phase transitions. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to empower your research and development endeavors.

The Critical Role of Thermal Analysis

Thermal analysis techniques are indispensable tools in the characterization of materials.[1][2][3] TGA provides quantitative information on mass changes as a function of temperature, revealing thermal stability and decomposition kinetics.[2] DSC, on the other hand, measures the heat flow associated with thermal transitions, allowing for the determination of melting points, glass transitions, and enthalpies of reaction.[4][5] For hydroquinone dialkyl ethers, a systematic study using these techniques can reveal structure-property relationships, for instance, how the length of the alkyl chain influences thermal stability.

Experimental Workflow: A Self-Validating System

To ensure the generation of reliable and reproducible data, a well-designed experimental workflow is crucial. The following protocol is presented as a self-validating system, with explanations for each critical step.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Analysis & Interpretation prep1 Synthesize & Purify Hydroquinone Dialkyl Ethers prep2 Characterize Purity (e.g., NMR, HPLC) prep1->prep2 prep3 Dry Sample Under Vacuum prep2->prep3 tga2 Weigh 5-10 mg of Sample in Alumina Crucible prep3->tga2 Provides pure, dry sample dsc2 Weigh 2-5 mg of Sample in Hermetic Al Pan prep3->dsc2 Provides pure, dry sample tga1 Calibrate TGA Instrument tga1->tga2 tga3 Heat from 25°C to 600°C at 10°C/min under N2 tga2->tga3 tga4 Record Mass Loss vs. Temperature tga3->tga4 data1 Determine Onset of Decomposition (Td) from TGA tga4->data1 Generates TGA curve dsc1 Calibrate DSC Instrument dsc1->dsc2 dsc3 Heat from 25°C to 200°C at 10°C/min dsc2->dsc3 dsc4 Cool to 25°C and Reheat dsc3->dsc4 dsc5 Record Heat Flow vs. Temperature dsc4->dsc5 data2 Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHm) from DSC dsc5->data2 Generates DSC curve data3 Compare Thermal Properties Across Ether Series data1->data3 data2->data3 data4 Correlate with Molecular Structure data3->data4

Figure 1: A comprehensive workflow for the thermal analysis of hydroquinone dialkyl ethers.

Experimental Protocols

Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. This ensures the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 5-10 mg of the hydroquinone dialkyl ether into an alumina crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Conditions: Place the crucible in the TGA furnace. Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. The analysis should be performed under a dynamic nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.[1]

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting TGA curve provides information on the thermal stability and decomposition profile of the material.

Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing prevents any loss of volatile decomposition products during the analysis.

  • Experimental Conditions: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

  • Thermal History Removal: Cool the sample to a low temperature (e.g., 25 °C) and then reheat it under the same conditions. The second heating scan is typically used for analysis to ensure that the results are not influenced by the sample's prior thermal history.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Comparative Analysis: Structure-Property Relationships

The thermal properties of hydroquinone dialkyl ethers are intrinsically linked to their molecular structure, particularly the length of the alkyl chains.

G cluster_structure Molecular Structure cluster_properties Thermal Properties struct1 Short Alkyl Chains (e.g., Methyl, Ethyl) prop1 Higher Thermal Stability (Td) struct1->prop1 Stronger intermolecular forces relative to molecular weight prop3 Higher Melting Point (Tm) struct1->prop3 Efficient crystal packing struct2 Long Alkyl Chains (e.g., Butyl, Hexyl) prop2 Lower Thermal Stability (Td) struct2->prop2 Weaker C-O bond energy relative to overall molecule prop4 Lower Melting Point (Tm) struct2->prop4 Increased chain flexibility prop5 Increased van der Waals Forces struct2->prop5 prop6 Disruption of Crystal Packing struct2->prop6 prop5->prop1 prop6->prop4

Figure 2: The relationship between alkyl chain length and thermal properties of hydroquinone dialkyl ethers.

Generally, an increase in the alkyl chain length in a homologous series of compounds can have opposing effects on thermal stability and melting point.

  • Thermal Stability (Td): For some classes of compounds, increasing the alkyl chain length can lead to a decrease in the initial decomposition temperature.[6] This can be attributed to the increased number of weaker C-C and C-H bonds relative to the more stable aromatic core. The pyrolysis of ethers can proceed through various radical mechanisms, and longer alkyl chains may provide more pathways for initiation.[7]

  • Melting Point (Tm): The melting point is influenced by the efficiency of crystal packing and the strength of intermolecular forces. For shorter alkyl chains, a more ordered and compact crystal lattice can lead to higher melting points. As the alkyl chain length increases, increased van der Waals forces can contribute to a higher melting point. However, very long and flexible chains can disrupt efficient crystal packing, potentially leading to a decrease in the melting point after a certain chain length.

Comparative Data

The following table presents a summary of expected thermal properties for a series of hypothetical hydroquinone dialkyl ethers, based on general trends observed in organic compounds and data from related structures found in the literature.

CompoundAlkyl GroupMolecular Weight ( g/mol )Onset Decomposition Temp. (Td, °C)Melting Point (Tm, °C)Enthalpy of Fusion (ΔHm, J/g)
HQDME Methyl138.16~250~55~150
HQDEE Ethyl166.22~240~124~180
HQDBE n-Butyl222.32~220~46~130
HQDHE n-Hexyl278.43~210~58~160

Note: The data presented in this table are illustrative and intended for comparative purposes. Actual experimental values may vary.

Interpreting the Thermograms

TGA Curve: The TGA thermogram of a hydroquinone dialkyl ether will typically show a single, sharp weight loss step corresponding to the decomposition of the molecule. The onset temperature of this weight loss is a critical parameter for assessing thermal stability. The decomposition of hydroquinone itself occurs in stages between 110-253 °C.[8] Ethers can decompose through complex radical pathways, and the evolved gases may include alkanes, alkenes, and carbon oxides.[7][9]

DSC Curve: The DSC thermogram will exhibit an endothermic peak corresponding to the melting of the crystalline solid. The peak temperature is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHm). The enthalpy of fusion provides insight into the degree of crystallinity and the strength of the intermolecular forces in the solid state. For some ethers, additional phase transitions, such as solid-solid transitions, may be observed.

Conclusion

The thermal analysis of hydroquinone dialkyl ethers by TGA and DSC provides invaluable data for researchers, scientists, and drug development professionals. A systematic approach, as outlined in this guide, allows for the robust comparison of thermal stability and phase behavior across a series of these compounds. Understanding the relationship between the alkyl chain length and the resulting thermal properties is crucial for selecting appropriate candidates for specific applications, ensuring the development of stable and reliable products. The methodologies and interpretations presented herein serve as a foundational framework for the comprehensive thermal characterization of this important class of molecules.

References

  • The stages and mass loss of hydroquinone and binary mixtures - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Experimental investigation of thermal decomposition of dihydroxybenzene isomers: Catechol, hydroquinone, and resorcinol | Request PDF - ResearchGate. (2016). Retrieved February 13, 2024, from [Link]

  • Synthesis and evaluation of alkoxylated-ether diols of hydroquinone with different chain-lengths as extenders in segmented polyurethanes | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Thermogravimetric analysis (TGA) and differential thermal analysis... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Thermogravimetric analysis (TGA) curves of copolymers hydroquinone (HQ)... | Download Scientific Diagram - ResearchGate. (2021). Retrieved February 13, 2024, from [Link]

  • Evaluation of thermal stability of quinones by thermal analysis techniques. (2010). Journal of the Brazilian Chemical Society, 21(8), 1541-1546.
  • General properties of hydroquinone (HQ)-and Naph-thermotropic liquid-crystalline polymers (TLCPs). - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • (PDF) Thermal compatibility between hydroquinone and retinoic acid in pharmaceutical formulations - ResearchGate. (2013). Retrieved February 13, 2024, from [Link]

  • (PDF) Evaluation of decomposition kinetics of poly (ether-ether-ketone) by thermogravimetric analysis - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Radicals from the Gas-Phase Pyrolysis of Hydroquinone: 1. Temperature Dependence of the Total Radical Yield | Energy & Fuels - ACS Publications. (2008). Retrieved February 13, 2024, from [Link]

  • The Thermal Decomposition of Methyl‐n‐Butyl Ether - AIP Publishing. (1941). The Journal of Chemical Physics, 9(5), 427-432.
  • of hydroquinone etherification with different substrates under modified Mitsunobu conditions. - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Thermal Analysis in Practice Evolved Gas Analysis - fkit.unizg.hr. (n.d.). Retrieved February 13, 2024, from [Link]

  • Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (2018). Biophysical Chemistry, 235-236, 1-11.
  • Differential Scanning Calorimetry and Infrared Crystallinity Determinations of Poly(aryl Ether Ether Ketone) | DIAL.pr - BOREAL. (1987). Polymer Engineering & Science, 27(16), 1184-1189.
  • CN105523905A - Method for synthesizing hydroquinone dihydroxyl diethyl ether - Google Patents. (2016).
  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One - Research journals. (2017). PLOS ONE, 12(12), e0189653.
  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades | Organic Letters - ACS Publications. (2014). Organic Letters, 16(24), 6342-6345.
  • Influence of hydroquinone content on thermotropic liquid crystalline copolymers and nanocomposites: thermo-mechanical properties - Semantic Scholar. (2022). RSC Advances, 12(14), 8852-8861.
  • Applications of Differential Scanning Calorimetry (DSC) in Oils and Fats Research. A Review. (2016). Lipid / Fett, 118(1-2), 12-29.
  • In-depth Understanding of Hydroquinone: A Comprehensive Anal - Sinoright. (n.d.). Retrieved February 13, 2024, from [Link]

  • Hydroxyquinones: Synthesis and Reactivity - MDPI. (2000). Molecules, 5(12), 1291-1330.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. (2022). Pharmaceutics, 14(9), 1787.
  • (PDF) Compatibility study between hydroquinone and the excipients used in semi-solid pharmaceutical forms by thermal and non-thermal techniques - ResearchGate. (2015). Journal of Thermal Analysis and Calorimetry, 121(1), 723-732.

Sources

Comparative Stability Profile: Methyl vs. Isopentyl Ether Groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In medicinal chemistry and organic synthesis, the choice between a Methyl Ether (


) and an Isopentyl Ether  (

, also known as isoamyl ether) is rarely a trivial substitution.[2] It represents a strategic decision between minimizing steric bulk and modulating lipophilicity.[2]
  • Methyl Ether: Chemically robust and sterically unobtrusive, but a primary "soft spot" for metabolic clearance via CYP450-mediated

    
    -dealkylation.[2]
    
  • Isopentyl Ether: Offers significant lipophilic gain (

    
    ) and steric shielding of the ether oxygen. However, it introduces a new metabolic liability via 
    
    
    
    -oxidation at the tertiary
    
    
    -carbon and does not necessarily improve overall metabolic stability compared to methyl.[2]

This guide objectively compares these two functionalities across chemical resistance, metabolic fate, and physicochemical impact, supported by experimental protocols.[1][2]

Chemical Stability Profile

Both groups are ether linkages, inherently resistant to bases, reducing agents, and most nucleophiles.[1][2] The differentiation lies in their susceptibility to acidic cleavage and oxidative stress.

Acidic Hydrolysis & Cleavage

Ethers are cleaved by strong Lewis acids (e.g.,


) or protic acids (e.g., 

,

) via nucleophilic substitution (

or

).[1][2]
FeatureMethyl Ether (

)
Isopentyl Ether (

)
Cleavage Mechanism Predominantly

.[2] The small methyl group is highly accessible to nucleophiles (e.g.,

).[2]
Predominantly

, but slower.[1][2] The

-branching creates distal steric bulk that slightly retards nucleophilic attack at the

-carbon.[2]
Acid Resistance High. Requires harsh conditions (refluxing

or

at

).[2]
High. Comparable to methyl, but slightly more resistant to enzymatic hydrolysis due to lipophilic shielding.[2]
Leaving Group Methanol (

) / Methyl halide.[2]
Isopentyl alcohol / Isopentyl halide.[2]

Key Insight: While methyl ethers are often considered the "hardest" primary ethers to cleave due to the instability of the methyl cation (preventing


), they are actually the fastest to cleave under 

conditions (e.g.,

) because they offer the least steric hindrance to the incoming nucleophile. Isopentyl ethers, being primary but bulkier, react slightly slower in

regimes.[1][2]
Oxidative Stability (Peroxidation)

Ethers react with atmospheric oxygen to form explosive hydroperoxides at the


-carbon.[2]
  • Methyl Ether: The

    
    -carbon has 3 hydrogens.[2] Peroxidation is slow.[2]
    
  • Isopentyl Ether: The

    
    -carbon is a methylene (
    
    
    
    ).[2] Generally more susceptible to radical abstraction than methyl, but the real oxidative liability lies in the tertiary
    
    
    -hydrogen
    , which has a lower Bond Dissociation Energy (BDE) and is prone to autoxidation.
Metabolic Stability & CYP450 Interaction[3]

This is the critical differentiator for drug design. The transition from methyl to isopentyl is often an attempt to block rapid


-demethylation, but it frequently results in "metabolic switching."[2]
Methyl Ether: The Classic Soft Spot
  • Mechanism: CYP450 enzymes (specifically CYP2D6 and CYP2C19) readily perform Hydrogen Atom Transfer (HAT) on the methyl group.[2]

  • Outcome: Rapid formation of a hemiacetal intermediate, which collapses to release formaldehyde and the free phenol/alcohol.

  • Clearance: High intrinsic clearance (

    
    ) if the ether is solvent-exposed.[2]
    
Isopentyl Ether: Metabolic Switching

Replacing methyl with isopentyl introduces two competing pathways:

  • 
    -Dealkylation (Slower):  The 
    
    
    
    -carbon is still primary, but the long alkyl chain can sterically interfere with the precise geometry required for the heme-oxo species to attack the
    
    
    -H. This often reduces the rate of dealkylation compared to methyl.
  • 
    -1 / 
    
    
    
    -Hydroxylation (New Liability):
    The isopentyl tail contains a tertiary hydrogen at the
    
    
    -position.[2] CYP enzymes (especially CYP3A4) prefer oxidizing lipophilic, electron-rich tertiary carbons.[2]
    • Result: The molecule is still metabolized, but the product is a hydroxy-isopentyl ether rather than a phenol. This preserves the ether link but increases polarity, potentially altering potency or toxicity.[2]

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these groups.

MetabolicPathways Figure 1: Comparative Metabolic Fate. Methyl ethers undergo rapid dealkylation. Isopentyl ethers suffer from metabolic switching to side-chain oxidation. Substrate_Me Drug-O-CH3 (Methyl Ether) Hemiacetal_Me [Drug-O-CH2-OH] Unstable Hemiacetal Substrate_Me->Hemiacetal_Me Alpha-H Abstraction (Fast) Substrate_Iso Drug-O-(CH2)2-CH(CH3)2 (Isopentyl Ether) Hemiacetal_Iso [Drug-O-CH(OH)-...] Alpha-Hydroxylation Substrate_Iso->Hemiacetal_Iso Alpha-H Abstraction (Slower due to sterics) Product_HydroxyIso Drug-O-(CH2)2-C(OH)(CH3)2 (Omega-Hydroxylated Ether) Substrate_Iso->Product_HydroxyIso Gamma-H Abstraction (Major Pathway) CYP CYP450 (Heme-Oxo) Product_Phenol Drug-OH (Phenol/Alcohol) Hemiacetal_Me->Product_Phenol Spontaneous Collapse Formaldehyde HCHO (Formaldehyde) Hemiacetal_Me->Formaldehyde Hemiacetal_Iso->Product_Phenol Collapse

[2]

Physicochemical Impact[4][5][6]

The substitution of a methyl group with an isopentyl group drastically alters the molecular property profile, affecting absorption and binding.

PropertyMethyl EtherIsopentyl EtherImpact on Drug Design
Molecular Weight +14 Da (vs -OH)+70 Da (vs -OH)Isopentyl adds significant mass, reducing ligand efficiency (LE).[2]
Lipophilicity (

)
~ +0.5~ +2.5Isopentyl drastically increases lipophilicity.[2] Increases membrane permeability but also non-specific binding and metabolic clearance risk.[2]
Water Solubility Moderate reductionSignificant reductionIsopentyl derivatives often require formulation aids (e.g., cyclodextrins) for aqueous dosing.[2]
Rotatable Bonds 14Isopentyl adds entropic penalty upon binding to the target.
Experimental Protocols

To validate the stability differences in your specific scaffold, the following self-validating protocols are recommended.

A. Microsomal Stability Assay (Metabolic)

Objective: Determine intrinsic clearance (


) and identify "metabolic switching" metabolites.[2]
  • Preparation:

    • Test Compound:

      
       in phosphate buffer (pH 7.4).
      
    • Enzyme Source: Pooled Human Liver Microsomes (HLM),

      
       protein.[1][2]
      
    • Cofactor: NADPH-regenerating system (Mg

      
      , Glucose-6-phosphate, G6PDH, NADP+).[1][2]
      
  • Incubation:

    • Pre-incubate microsomes and compound for 5 min at

      
      .
      
    • Initiate reaction with NADPH.[2]

    • Time points: 0, 5, 15, 30, 60 min.[1][2]

  • Termination:

    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).[1][2]

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion to calculate

      
       and 
      
      
      
      .[2]
    • Crucial Step: Perform Metabolite ID (MetID) scan.[2]

      • Look for loss of 14 Da (Methyl

        
         H) 
        
        
        
        
        
        -demethylation.[2]
      • Look for gain of 16 Da (+Oxygen) on the parent mass

        
         Isopentyl hydroxylation.
        
  • Validation:

    • Positive Control: Verapamil (High clearance).[2]

    • Negative Control: Warfarin (Low clearance).[2]

B. Chemical Stress Test (Acid Stability)

Objective: Compare resistance to hydrolytic cleavage.[2]

  • Conditions:

    • Condition A (Simulated Gastric Fluid): 0.1 N HCl,

      
      , 4 hours.
      
    • Condition B (Stress): 1 N HCl,

      
      , 24 hours.
      
  • Workflow:

    • Dissolve compound to

      
       in 50:50 MeOH:Buffer.[2]
      
    • Incubate in sealed HPLC vials.

    • Analyze by HPLC-UV/MS at t=0 and t=end.

  • Acceptance Criteria:

    • 
       degradation indicates stability.[2]
      
    • Expectation: Both Methyl and Isopentyl ethers should be stable in Condition A. Degradation in Condition B suggests acid lability of the scaffold, not necessarily the ether bond itself, unless specific activating groups are present.

Visualizing the Workflow

ExperimentalWorkflow Figure 2: Integrated Stability Testing Workflow cluster_Metabolic Metabolic Stability (HLM) cluster_Chemical Chemical Stability Start Compound Selection (Methyl vs. Isopentyl Analogues) Incubation Incubate with HLM + NADPH (0-60 min) Start->Incubation AcidStress Acid Stress (0.1N HCl, 37°C) Start->AcidStress Quench Quench & Centrifuge Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Decision Data Synthesis Analysis->Decision HPLC HPLC Quantification AcidStress->HPLC HPLC->Decision Result1 Methyl Liability (O-dealkylation) Decision->Result1 High CL + -14Da Result2 Isopentyl Liability (Omega-Oxidation) Decision->Result2 High CL + +16Da

References
  • Testa, B., & Mayer, J. M. (2003).[1][2] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[2] (Authoritative text on chemical stability of ethers and esters).

  • Guengerich, F. P. (2001).[2] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[1][2] Link[2]

  • Smith, D. A., & Obach, R. S. (2005).[1][2] Metabolic Stability and metabolite profiling. Pharmacokinetics and Metabolism in Drug Design. Wiley.[2]

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link[2]

  • BenchChem. (2025).[2][3] Diisopentyl ether: Chemical Identity and Properties. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methoxy-4-(3-methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment

Understanding the potential hazards of 1-Methoxy-4-(3-methylbutoxy)benzene is foundational to its safe management. Based on its chemical structure—an aromatic ether—we can infer a hazard profile from analogous compounds.

Inferred Hazards:

  • Skin and Eye Irritation: Similar aromatic compounds are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Oral toxicity is a potential concern with this class of chemicals.[1]

  • Combustibility: While not expected to be highly flammable, it should be treated as a combustible liquid and kept away from ignition sources.[2]

  • Incompatibility: Aromatic ethers can react with strong oxidizing agents.[2]

Physicochemical Data of a Representative Analogue: 4-Methylanisole

To provide context for handling, the table below lists key data for 4-Methylanisole (CAS: 104-93-8), a structurally similar aromatic ether. These values should be treated as estimates for risk assessment purposes.

PropertyValue (for 4-Methylanisole)Rationale for Safe Disposal
Molecular Formula C₈H₁₀O[3]Defines the substance for labeling and waste manifests.
Molecular Weight 122.16 g/mol [3]Relevant for concentration calculations.
Appearance Colorless liquidVisual confirmation; any discoloration may indicate contamination or degradation.
Boiling Point 174 °C (345 °F)Low volatility reduces inhalation risk at room temperature but requires handling in ventilated areas.
Flash Point 57 °C (135 °F)Classified as a combustible liquid. Must be kept away from heat and open flames.
Density 0.969 g/cm³Heavier than water (if an emulsion is formed).

On-Site Waste Management: Containerization & Storage

Proper on-site management begins the moment the chemical is deemed waste. This involves meticulous segregation, containerization, and storage in a designated area to prevent accidental release or reaction.

Protocol 1: Preparing the Hazardous Waste Container

Causality: The primary objective is to contain the waste securely in a vessel that is chemically compatible and clearly communicates its hazardous nature to all personnel, preventing accidental mixing or improper handling.

Step-by-Step Methodology:

  • Select an Appropriate Container:

    • Choose a clean, leak-proof container made of chemically resistant material. Borosilicate glass or polyethylene containers are generally suitable for organic solvents.[4][5]

    • Ensure the container has a screw-top cap with a tight-fitting seal.

    • Do not use metal containers, as trace amounts of water mixed with the waste can cause rust and compromise container integrity.[4]

  • Affix a Hazardous Waste Label:

    • As soon as the first drop of waste is added, the container must be labeled.[6]

    • Obtain a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department.[5]

    • Complete the label with the following information:

      • The words "HAZARDOUS WASTE" .

      • Full Chemical Name: "1-Methoxy-4-(3-methylbutoxy)benzene" and any other components in the waste stream. Do not use abbreviations or formulas.

      • Hazard Identification: Check the appropriate boxes for hazards (e.g., "Ignitable," "Toxic").

      • Principal Investigator and Laboratory Information.

  • Store in a Satellite Accumulation Area (SAA):

    • The waste container must be stored in a designated SAA at or near the point of generation.[7][8] An SAA is a location that is under the control of the laboratory personnel generating the waste.

    • Store the container in a secondary containment bin to catch any potential leaks.

    • Segregate Incompatibles: Ensure the container is stored away from strong oxidizing agents (e.g., nitrates, perchlorates, peroxides).[2]

Standard Operating Procedure for Disposal

This section outlines the procedural steps for transferring the chemical waste and managing potential spills before its final removal by trained professionals.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection: Wear nitrile gloves.

  • Body Protection: Wear a standard laboratory coat.

Waste Transfer Protocol
  • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Carefully uncap the designated hazardous waste container.

  • Using a funnel, pour the waste 1-Methoxy-4-(3-methylbutoxy)benzene from your experimental apparatus into the waste container. Avoid splashing.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Securely recap the waste container immediately after the transfer.

  • Wipe down the exterior of the container and the funnel with a paper towel, which should then be disposed of as solid hazardous waste.

Spill & Emergency Protocol

For small spills (<100 mL):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: If not already wearing it, don the required PPE (gloves, goggles, lab coat).

  • Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.[2]

  • Collect: Carefully scoop the absorbed material into a sealable container or a heavy-duty plastic bag.

  • Label & Dispose: Label the container as "Spill Debris containing 1-Methoxy-4-(3-methylbutoxy)benzene" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

For large spills, or any spill outside of a contained area, evacuate the laboratory and contact your institution's EH&S emergency line immediately.

Arranging Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][6][8] Sewer disposal of organic chemicals is illegal and poses a significant threat to public waterways and infrastructure.

  • Once the waste container is full (no more than 90%) or has reached your institution's storage time limit, ensure the cap is tightly sealed and the label is fully completed.

  • Contact your institution's EH&S department to schedule a hazardous waste pickup.[5]

  • EH&S will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all federal and state regulations.[1][2]

Regulatory & Compliance Overview

The disposal of laboratory chemicals is governed by the EPA under RCRA. As a generator of hazardous waste, you are responsible for its management from "cradle to grave."

  • Waste Classification: Without a specific listing, this chemical must be treated as hazardous based on its characteristics. It is likely to be classified under codes for ignitability (if its flashpoint is below 140°F/60°C) or toxicity . A conservative approach is to manage it as hazardous waste unless characterization data proves otherwise.

  • F-Listed Wastes: If this chemical is used as a solvent and is mixed with other common solvents like benzene, toluene, or ethers, the entire mixture could be classified as an F-listed hazardous waste (e.g., F003, F005), which carries specific regulatory requirements.[9][10]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for proper chemical waste management in a laboratory setting.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated identify Identify Hazards (Consult SDS / Analogs) start->identify select_container Select Compatible Container identify->select_container label_container Affix & Complete 'Hazardous Waste' Label select_container->label_container collect Collect Waste in Chemical Fume Hood label_container->collect store_saa Store Sealed Container in SAA collect->store_saa segregate Segregate from Incompatibles store_saa->segregate check_full Container Full (or time limit reached)? segregate->check_full check_full->store_saa No contact_ehs Contact EH&S for Waste Pickup check_full->contact_ehs Yes end Disposal by Licensed Professional contact_ehs->end

Caption: Workflow for compliant laboratory chemical waste disposal.

References

  • 1-methoxy-4-(3-methyl-3-butenyl)benzene - Chemical Synthesis Database . (2025, May 20). synthesis.abcr.de. Retrieved from [Link]

  • CAS#:7364-21-8 | 1-methoxy-4-(methoxy(phenyl)methyl)benzene | Chemsrc . (2025, September 12). chemsrc.com. Retrieved from [Link]

  • Hazardous Waste Disposal . p-sc-p.com. Retrieved from [Link]

  • Cas 105912-61-6,Benzene, 1-methoxy-4-[(3-methylbutoxy)methyl]- | lookchem . lookchem.com. Retrieved from [Link]

  • Waste Code - RCRAInfo - EPA . rcrainfo.epa.gov. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . University of Toronto, Department of Chemistry. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures - Environmental Health and Safety . ehs.ucsc.edu. Retrieved from [Link]

  • Benzene, 1-methoxy-4-methyl- - NIST WebBook . NIST. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety . (2023, February 27). Northwestern University. Retrieved from [Link]

  • Diethyl ether - Zaera Research Group . (2022, October 11). University of California, Riverside. Retrieved from [Link]

  • RCRA Hazardous Waste F list . ecfr.gov. Retrieved from [Link]

  • What is a RCRA Hazardous Waste? - CT.gov . portal.ct.gov. Retrieved from [Link]

  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes . (2024, September 15). US EPA. Retrieved from [Link]

  • WASTE CODES - Ohio.gov . epa.ohio.gov. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.